BP Fluor 594 Alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H37N3O10S2 |
|---|---|
Molecular Weight |
759.8 g/mol |
IUPAC Name |
[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C38H37N3O10S2/c1-8-11-39-35(42)21-9-10-24(27(12-21)36(43)44)34-28-13-25-22(19-52(45,46)47)17-37(2,3)40(6)30(25)15-32(28)51-33-16-31-26(14-29(33)34)23(20-53(48,49)50)18-38(4,5)41(31)7/h1,9-10,12-18H,11,19-20H2,2-7H3,(H3-,39,42,43,44,45,46,47,48,49,50) |
InChI Key |
OQRQNTQBWKMCGN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BP Fluor 594 Alkyne: A Technical Guide for Advanced Bio-imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 594 Alkyne is a fluorescent probe widely utilized in biological research for the detection and visualization of azide-modified biomolecules.[1] This bright, red-fluorescent dye is functionalized with an alkyne group, enabling it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2][3] This bioorthogonal reaction forms a stable triazole linkage, covalently attaching the BP Fluor 594 dye to the target molecule.[1] Its high water solubility and pH insensitivity (from pH 4 to 10) make it a robust tool for a variety of applications in complex biological media, including imaging and flow cytometry.[2][4][5] BP Fluor 594 is spectrally similar to other well-known red-fluorescent dyes such as Alexa Fluor® 594 and DyLight® 594.[2][3]
Core Properties and Specifications
The utility of this compound in research is underpinned by its photophysical and chemical properties. Below is a summary of the key quantitative data for BP Fluor 594 and its derivatives.
Photophysical Properties
| Property | Value | Source |
| Excitation Maximum | ~590 nm | [4][5][6] |
| Emission Maximum | ~617 nm | [4][5][6] |
| Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | [4][6] |
| Recommended Laser Lines | 561 nm or 594 nm | [2][4][5] |
Note: Data is for the BP Fluor 594 core dye. Specific values for the alkyne derivative may vary slightly.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | ~758.9 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [2][4] |
| Storage Conditions | -20°C, desiccated, protected from light | [2][4] |
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is employed in a highly efficient and specific bioorthogonal reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the formation of a stable triazole ring from the reaction between the terminal alkyne of this compound and an azide (B81097) group on a target biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).
Figure 1. Workflow of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
The following protocols provide a general framework for the use of this compound in labeling various biological samples. Optimization may be required for specific applications.
Labeling of Purified Biomolecules (e.g., Proteins, Oligonucleotides)
This protocol is suitable for the in vitro labeling of purified biomolecules that have been modified to contain an azide group.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound, dissolved in DMSO to a stock concentration of 1-10 mM
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in deionized water)
-
Sodium Ascorbate stock solution (e.g., 100-250 mM in deionized water, freshly prepared)
-
Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in deionized water or DMSO)
Procedure:
-
In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration in buffer.
-
Add the this compound stock solution to achieve a 2-10 fold molar excess over the biomolecule.
-
Add the copper-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The labeled biomolecule can be purified from excess reagents by methods such as ethanol (B145695) precipitation (for DNA), size exclusion chromatography, or dialysis.
Labeling of Cell Lysates
This protocol is designed for the labeling of azide-modified proteins within a complex cell lysate.
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
PBS buffer
-
This compound stock solution (e.g., 2.5 mM in DMSO or water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine 50 µL of cell lysate with 90 µL of PBS buffer.
-
Add 20 µL of the this compound stock solution.
-
Add 10 µL of the THPTA solution and vortex briefly.
-
Add 10 µL of the CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding 10 µL of the sodium ascorbate solution and vortex briefly.
-
Incubate the reaction for 30 minutes at room temperature, protected from light.
-
The labeled proteins in the lysate are now ready for downstream analysis (e.g., SDS-PAGE, western blotting).
Imaging of Azide-Labeled Components in Fixed Cells
This protocol outlines the steps for fluorescently labeling and imaging azide-modified molecules within fixed cells.
Materials:
-
Cells grown on coverslips, with azide-labeled components
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization solution (e.g., 0.5% Triton® X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Click-iT® reaction cocktail (prepare fresh):
-
Click-iT® reaction buffer
-
Copper protectant
-
This compound
-
Click-iT® reaction buffer additive
-
-
Mounting medium with DAPI (for nuclear counterstain)
Figure 2. Experimental workflow for imaging azide-labeled molecules in fixed cells.
Procedure:
-
Fixation: Add 3.7% formaldehyde in PBS to the cells on coverslips and incubate for 15 minutes at room temperature.
-
Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.
-
Permeabilization: Add 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.
-
Washing: Remove the permeabilization buffer and wash the cells with 3% BSA in PBS.
-
Click Labeling: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, including this compound. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by a wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, with a nuclear counterstain such as DAPI if desired.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets for BP Fluor 594 (e.g., Texas Red® or similar).
Applications in Research and Drug Development
The versatility of this compound and the CuAAC reaction has led to its adoption in a wide range of applications, including:
-
Proteomics: Labeling and identification of newly synthesized proteins.
-
Genomics and Transcriptomics: Visualization of DNA replication and RNA synthesis.
-
Glycobiology: Detection and imaging of glycans in cells and tissues.
-
Drug Development: Tracking the cellular uptake and distribution of alkyne-modified drug candidates.
-
High-Throughput Screening: Development of assays for monitoring cellular processes.
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules. Its bright red fluorescence, coupled with the high specificity and efficiency of the copper-catalyzed click chemistry reaction, makes it an invaluable reagent for researchers in cell biology, molecular biology, and drug discovery. The straightforward and robust protocols for its use in a variety of contexts, from purified biomolecules to whole cells, ensure its continued and widespread application in advancing our understanding of complex biological systems.
References
- 1. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
BP Fluor 594 Alkyne: A Comprehensive Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 594 Alkyne is a fluorescent probe widely utilized in biological research for the detection and imaging of azide-modified biomolecules.[1][2][3] This bright, red-fluorescent dye is characterized by its high photostability and pH-insensitivity, making it a robust tool for a variety of applications.[1][4][5] The core of its utility lies in its terminal alkyne group, which enables its participation in the highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its key quantitative properties.
Core Mechanism of Action: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The primary mechanism of action for this compound is its covalent reaction with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction, a type of Huisgen 1,3-dipolar cycloaddition, results in the formation of a stable triazole linkage.[2] The alkyne and azide (B81097) functional groups are bioorthogonal, meaning they are largely inert to the vast array of functional groups present in biological systems, thus ensuring high specificity of labeling.[6]
The key components of the CuAAC reaction involving this compound are:
-
This compound: The fluorescent reporter molecule containing a terminal alkyne.
-
Azide-Modified Biomolecule: The target molecule (e.g., protein, nucleic acid, or glycan) that has been metabolically, enzymatically, or chemically functionalized with an azide group.
-
Copper(I) Catalyst: Typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[7]
-
Ligand (Optional but Recommended): A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[7] The use of a picolyl azide-containing reporter can also enhance the reaction rate, allowing for a reduction in the copper catalyst concentration.[8][9]
The reaction proceeds as follows: the copper(I) catalyst coordinates with the terminal alkyne of the BP Fluor 594, activating it for cycloaddition with the azide on the target biomolecule. This results in the formation of a stable, covalent 1,4-disubstituted triazole ring, effectively "clicking" the fluorescent dye onto the target.
Quantitative Data
A thorough understanding of the photophysical properties of this compound is critical for its effective use in fluorescence-based applications. The following table summarizes the key quantitative data for this fluorophore.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 590 nm | [4][10] |
| Emission Maximum (λem) | 617 nm | [4][10] |
| Molar Extinction Coefficient (ε) | 88,000 - 105,000 cm⁻¹M⁻¹ | [1][11] |
| Fluorescence Quantum Yield (Φ) | 0.66 - 0.77 | [1][12] |
| Fluorescence Lifetime (τ) | 3.9 - 5 ns | [12][13] |
| Recommended Laser Lines | 561 nm or 594 nm | [4][14] |
| pH Sensitivity | pH-insensitive from pH 4 to 10 | [4][14] |
| Solubility | Water, DMSO, DMF | [11] |
Experimental Protocols
The following are detailed methodologies for the application of this compound in common experimental workflows.
Protocol 1: Labeling of Azide-Modified Proteins in Solution
This protocol outlines the steps for conjugating this compound to a purified protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS)
-
This compound
-
1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)[7]
-
50 mM Ascorbic Acid (freshly prepared)[15]
-
DMSO (for dissolving the dye)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of ascorbic acid in water. This solution should be made fresh for each experiment.[15]
-
-
Reaction Setup:
-
Initiate the Reaction:
-
Add the freshly prepared ascorbic acid solution to the reaction mixture to a final concentration of 5 mM.[16]
-
Gently vortex the tube to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For some applications, an overnight incubation at 4°C may be beneficial.[7]
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling using spectrophotometry.
-
Store the fluorescently labeled protein at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
-
Protocol 2: Imaging of Azide-Labeled Biomolecules in Fixed Cells
This protocol describes the workflow for visualizing biomolecules that have been metabolically labeled with an azide-containing precursor in cultured cells.
Materials:
-
Cells cultured on coverslips, previously treated with an azide-containing metabolic precursor (e.g., an azido (B1232118) sugar or amino acid analog)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click Reaction Cocktail:
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA or other suitable ligand
-
Sodium Ascorbate
-
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. A typical cocktail for a 200 µL reaction volume per coverslip would consist of:
-
Add the Click Reaction Cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with the wash buffer.
-
Incubate the cells with a nuclear counterstain, such as DAPI, according to the manufacturer's instructions.
-
Wash the cells three times with the wash buffer.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with filters suitable for BP Fluor 594 (e.g., excitation around 590 nm and emission around 617 nm).
-
Mandatory Visualizations
Caption: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Mechanism.
Caption: General Experimental Workflow for Labeling with this compound.
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its utility is centered on the highly specific and efficient copper(I)-catalyzed click reaction with azide-modified targets. The bright and photostable nature of the BP Fluor 594 fluorophore, combined with the robustness of the click chemistry conjugation, makes it an ideal choice for a wide range of applications in cell biology, proteomics, and drug development, from in vitro protein labeling to cellular imaging. By understanding the core mechanism and following optimized protocols, researchers can effectively harness the capabilities of this compound for sensitive and specific detection of their biomolecules of interest.
References
- 1. BP Fluor 594 carboxylic acid | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1962073-89-7 | BroadPharm [broadpharm.com]
- 4. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 5. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BP Fluor 594 Picolyl Azide | BroadPharm [broadpharm.com]
- 10. BP Fluor 594 C5 Maleimide | BroadPharm [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Lifetime of photon donor dye molecule Alexa F - Generic - BNID 104601 [bionumbers.hms.harvard.edu]
- 14. vectorlabs.com [vectorlabs.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
BP Fluor 594 Alkyne: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of BP Fluor 594 Alkyne, a bright, red-fluorescent probe. Designed for professionals in life sciences and drug development, this document details the core characteristics, experimental protocols, and relevant workflows for the effective use of this versatile fluorophore.
Core Spectral Properties
This compound is a robust and highly efficient fluorescent dye routinely employed for the detection and imaging of azide-containing biomolecules through copper-catalyzed click chemistry (CuAAC). Its bright, water-soluble, and pH-insensitive nature makes it a reliable tool for a variety of applications in cellular imaging and flow cytometry.[1][2] The spectral characteristics of this compound are summarized in the table below. Notably, BP Fluor 594 is spectrally similar to other commercially available dyes such as Alexa Fluor® 594, CF® 594, and DyLight® 594.[3]
| Property | Value | Reference |
| Excitation Maximum (λex) | 590 nm | [4][5][6] |
| Emission Maximum (λem) | 617 nm | [4][5][6] |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [4][6] |
| Recommended Laser Lines | 561 nm or 594 nm | [3] |
| Solubility | Water, DMSO, DMF | [4][5][6] |
| pH Sensitivity | pH-insensitive from pH 4 to 10 | [5] |
Experimental Protocols
The primary application of this compound is its participation in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[2][7] This bioorthogonal reaction enables the precise and efficient labeling of azide-modified biomolecules.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling
This protocol provides a general framework for the labeling of azide-modified biomolecules with this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Copper(I)-stabilizing ligand solution (e.g., 100 mM THPTA or TBTA in DMSO)
-
Freshly prepared sodium ascorbate (B8700270) solution (e.g., 300 mM in water)
-
Phosphate-buffered saline (PBS)
-
Appropriate buffers for your biomolecule
Procedure:
-
Prepare the Biomolecule: Dissolve the azide-modified biomolecule in an appropriate buffer.
-
Prepare the Click-iT® Reaction Cocktail: In a microfuge tube, combine the following reagents in the specified order. The volumes can be scaled as needed.
-
Azide-modified biomolecule solution
-
This compound (ensure final concentration is in excess of the biomolecule)
-
Copper(II) sulfate solution
-
Copper(I)-stabilizing ligand solution
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[8]
-
Purification: Purify the labeled biomolecule from excess reagents using an appropriate method, such as ethanol (B145695) precipitation for oligonucleotides or size-exclusion chromatography for proteins.
Protocol for Labeling Cell Lysates
This protocol details the labeling of azide-containing proteins within a complex cell lysate.
Materials:
-
Protein lysate (1-5 mg/mL) containing azide-modified proteins
-
This compound (e.g., 2.5 mM in DMSO or water)
-
100 mM THPTA solution
-
20 mM CuSO₄ solution
-
300 mM sodium ascorbate solution
-
PBS buffer
Procedure:
-
To 50 µL of protein lysate in a 1.5 mL microfuge tube, add 90 µL of PBS buffer.
-
Add 20 µL of the 2.5 mM this compound solution and vortex briefly.
-
Add 10 µL of the 100 mM THPTA solution and vortex.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex.
-
To initiate the reaction, add 10 µL of the 300 mM sodium ascorbate solution and vortex.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The proteins in the lysate are now labeled and ready for downstream analysis, such as gel electrophoresis or mass spectrometry.[8]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the fundamental workflow of a copper-catalyzed click chemistry reaction and a representative experimental workflow for cell proliferation analysis using alkyne-modified nucleosides.
Caption: Workflow of the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for analyzing cell proliferation using EdU incorporation and click chemistry detection.
References
- 1. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. BP Fluor 594 Cadaverine | BroadPharm [broadpharm.com]
- 5. BP Fluor 594 C5 Maleimide | BroadPharm [broadpharm.com]
- 6. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
BP Fluor 594 Alkyne: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of BP Fluor 594 Alkyne, a bright, red-fluorescent probe designed for the specific labeling of azide-containing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Core Spectroscopic and Physical Properties
BP Fluor 594 is a water-soluble and pH-insensitive fluorophore, maintaining its fluorescent properties between pH 4 and 10.[1] Its alkyne derivative is a powerful tool for incorporating this bright red fluorescence into a wide range of biological molecules and systems.
| Property | Value | Reference |
| Excitation Maximum (λex) | 590 nm | [2][3][4] |
| Emission Maximum (λem) | 617 nm | [2][3][4] |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [4] |
| Recommended Laser Lines | 561 nm, 594 nm | [1] |
| Quantum Yield (Φ) | 0.66 (for spectrally similar Alexa Fluor 594) | [5] |
| Solubility | Water, DMSO, DMF | [4] |
| Storage Conditions | -20°C, desiccated and protected from light | [6] |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol provides a general guideline for the conjugation of this compound to an azide-modified protein. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a buffer free of primary amines (e.g., PBS)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA ligand in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Catalyst Premix:
-
A few minutes before initiating the labeling reaction, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified protein in an appropriate buffer.
-
Add the this compound stock solution to the protein solution. The optimal molar excess of the dye will need to be determined empirically but a starting point of 10-20 fold molar excess is recommended.
-
Add the THPTA/CuSO₄ catalyst premix to the reaction mixture. A final concentration of 1-2 mM of the catalyst is typically sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the labeled protein from the excess dye and reaction components using a suitable method such as size-exclusion chromatography or dialysis.
-
General Protocol for Fluorescence Microscopy of Labeled Cells
This protocol outlines a general procedure for imaging cells labeled with BP Fluor 594.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Fixation:
-
Wash the cells on the coverslip twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce nonspecific binding.
-
-
Staining (if performing indirect immunofluorescence):
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the BP Fluor 594-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a mounting medium with an antifade reagent.
-
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with appropriate filters for BP Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm).
-
General Protocol for Flow Cytometry Analysis
This protocol provides a basic workflow for analyzing cells labeled with BP Fluor 594 by flow cytometry.
Materials:
-
Cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (if required)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells of interest.
-
Wash the cells with flow cytometry staining buffer.
-
-
Staining:
-
If performing intracellular staining, fix and permeabilize the cells according to standard protocols.
-
Incubate the cells with the BP Fluor 594-conjugated antibody or probe at the predetermined optimal concentration for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
-
Acquisition:
-
Resuspend the cells in flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer equipped with a laser capable of exciting BP Fluor 594 (e.g., 561 nm or 594 nm laser) and the appropriate emission filters.
-
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. abpbio.com [abpbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
BP Fluor 594 Alkyne: A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of BP Fluor 594 Alkyne, a bright, red-fluorescent probe. Designed for professionals in life sciences and drug development, this document details the quantitative optical characteristics, experimental protocols for their determination, and a representative workflow for its primary application in bio-conjugation.
Core Photophysical and Chemical Properties
This compound is a versatile fluorescent tool routinely employed for the labeling and detection of azide-containing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". Its bright, photostable, and pH-insensitive fluorescence makes it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and high-content screening.
The key quantitative data for this compound and a closely related derivative are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | At the absorption maximum. This high value indicates a strong ability to absorb light, contributing to the fluorophore's overall brightness.[1] |
| Fluorescence Quantum Yield (Φ) | ≈ 0.77 | This value is for the related compound BP Fluor 594 carboxylic acid and is expected to be a close approximation for the alkyne derivative.[2] A high quantum yield signifies efficient conversion of absorbed light into emitted fluorescence. |
| Excitation Maximum (λex) | 590 nm | Compatible with common laser lines, including 561 nm and 594 nm.[1][3][4] |
| Emission Maximum (λem) | 617 nm | Results in a bright, red fluorescence.[1][3][4] |
| Recommended pH Range | 4 - 10 | Fluorescence is stable and pH-insensitive across a broad range, ensuring reliable performance in various biological buffers.[1][4] |
| Solubility | Water, DMSO, DMF | Versatile solubility allows for easy preparation of stock solutions and use in both aqueous and organic solvent systems.[1][3][4] |
Experimental Protocols
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield of a fluorophore is a measure of its emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is a widely used and reliable technique.
Objective: To determine the relative fluorescence quantum yield of this compound using a reference standard.
Materials:
-
This compound
-
Reference standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 101 or Alexa Fluor 594)
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
High-precision quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the reference standard in the same solvent.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the this compound and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Record the absorbance values for both the sample and the reference standard.
-
-
Fluorescence Measurements:
-
Using the fluorescence spectrometer, record the fluorescence emission spectrum for each dilution of the sample and the reference standard.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample and reference dilution.
-
For both the sample and the reference, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Determine the slope of the resulting linear plots for both the sample (GradX) and the reference standard (GradST).
-
-
Quantum Yield Calculation:
-
The quantum yield of the this compound (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the known quantum yield of the reference standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein
This protocol provides a general workflow for the covalent labeling of a protein containing an azide (B81097) modification with this compound.
Objective: To covalently attach this compound to an azide-modified protein for fluorescent detection.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
DMSO or DMF for dissolving the alkyne
-
Purification column (e.g., size-exclusion chromatography) to remove excess dye
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper-chelating ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound solution. The molar ratio of dye to protein may need to be optimized.
-
Add the copper-chelating ligand to the reaction mixture, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and catalyst components using a size-exclusion chromatography column.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Confirm the successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and 590 nm (for dye concentration).
-
The degree of labeling can be calculated from these absorbance values and the respective extinction coefficients.
-
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for determining fluorescence quantum yield.
Caption: Copper-catalyzed click chemistry workflow.
References
BP Fluor 594 Alkyne: A Comprehensive Technical Guide for Advanced Bio-imaging and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of BP Fluor 594 Alkyne, a fluorescent probe critical for the precise labeling and visualization of biomolecules. It details the chemical structure, key photophysical properties, and comprehensive experimental protocols for its application in bio-orthogonal chemistry. This document is intended to serve as a valuable resource for researchers leveraging fluorescent labeling in cell biology, proteomics, and drug discovery.
Core Properties and Chemical Structure
This compound is a bright, red-fluorescent dye functionalized with a terminal alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1] The resulting stable triazole linkage makes it an ideal tool for a wide range of applications, including fluorescence microscopy and flow cytometry.[2][3]
The fluorophore itself is characterized by its high quantum yield, photostability, and insensitivity to pH changes across a broad physiological range (pH 4-10).[2][3]
Chemical Structure:
The precise chemical structure of this compound is provided by its manufacturers. Based on available data, the core structure is a sulfonated rhodamine derivative, which imparts excellent water solubility and brightness.
Molecular Formula: C₃₈H₃₇N₃O (as provided by some suppliers, though variations may exist)
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various suppliers. Researchers should consult the specific product data sheet for the exact specifications of their purchased reagent.
| Property | Value | Source |
| Molecular Weight | ~758.9 g/mol | BroadPharm |
| 759.84 g/mol | MedchemExpress[1] | |
| Excitation Maximum (λ_max,abs_) | 590 nm | BroadPharm[2], MedchemExpress[1] |
| Emission Maximum (λ_max,em_) | 617 nm | BroadPharm[2], MedchemExpress[1] |
| Recommended Laser Lines | 561 nm or 594 nm | BroadPharm[2] |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | ≤-20°C, desiccated and protected from light | [4] |
Experimental Protocols: Labeling Biomolecules with this compound
The primary application of this compound is the labeling of azide-modified biomolecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This can be applied to proteins, nucleic acids, lipids, and glycans that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group.
General Protocol for Labeling Azide-Modified Proteins in Solution
This protocol provides a general guideline for the conjugation of this compound to an azide-modified protein. Optimization may be required depending on the specific protein and desired degree of labeling.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, HEPES, Tris)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand , such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), stock solution (e.g., 50 mM in DMSO or water)
-
Reducing agent , such as Sodium Ascorbate, freshly prepared stock solution (e.g., 100 mM in water)
-
Degassing equipment (optional but recommended)
-
Purification column (e.g., size-exclusion chromatography) for removing excess dye
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Freshly prepare the Sodium Ascorbate solution on the day of the experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the this compound stock solution to the desired final concentration. A molar excess of the dye to the protein is typically used.
-
Add the copper(I)-stabilizing ligand. A common ratio is 5 equivalents of ligand to 1 equivalent of CuSO₄.[5]
-
Add the CuSO₄ stock solution.
-
Optional but recommended: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Click Reaction:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary.
-
-
Purification:
-
Following incubation, remove the unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
Protocol for Labeling Azide-Modified Live Cells
This protocol is adapted for labeling the surface of live cells that have been metabolically engineered to display azide groups.
Materials:
-
Cells with metabolically incorporated azides
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Cell culture medium or a suitable buffer (e.g., PBS)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency. Ensure that the cells have been incubated with the azide-containing metabolic precursor for a sufficient time to achieve surface expression.
-
Gently wash the cells with a suitable buffer to remove any residual medium.
-
-
Preparation of the Labeling Solution:
-
In a sterile tube, prepare the labeling solution by adding the following components in order: buffer, this compound, a pre-mixed solution of CuSO₄ and THPTA, and finally, freshly prepared Sodium Ascorbate. The final concentrations of the reagents should be optimized to minimize cell toxicity while ensuring efficient labeling.[6][7]
-
-
Cell Labeling:
-
Add the labeling solution to the cells and incubate for a short period (e.g., 5-30 minutes) at room temperature or 37°C.[6]
-
Protect the cells from light during incubation.
-
-
Washing and Imaging:
-
After incubation, gently wash the cells multiple times with fresh buffer or medium to remove any unreacted labeling reagents.
-
The cells are now ready for visualization by fluorescence microscopy.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in utilizing this compound for biomolecular labeling.
Caption: General workflow for labeling biomolecules using this compound.
Caption: Simplified schematic of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 3. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 4. Alexa Fluor™ 594 Alkyne (Alexa Fluor™ 594 Carboxamido-(5-(and 6-)Propargyl), Bis(Triethylammonium Salt)), mixed isomers 0.5 mg [thermofisher.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Copper-Catalyzed Click Chemistry with BP Fluor 594 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with a specific focus on its application using the fluorescent probe, BP Fluor 594 Alkyne. This document details the underlying mechanism, presents photophysical data, and offers exemplary experimental protocols for the successful bioconjugation of this versatile fluorophore.
The Core of Click Chemistry: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and selective method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1] This reaction's popularity in bioconjugation, drug discovery, and materials science stems from its remarkable features:
-
High Yields: The reaction typically proceeds to near-quantitative completion.[2]
-
Mild Reaction Conditions: It can be performed in aqueous buffers, at room temperature, and over a broad pH range (typically 4-11), making it compatible with sensitive biological molecules.[1]
-
Exceptional Specificity: The azide and alkyne functional groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, ensuring highly specific labeling.[1]
-
Favorable Kinetics: The copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.
The currently accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate, which accounts for the reaction's high efficiency and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.
The Dinuclear Copper-Catalyzed Reaction Pathway
The catalytic cycle can be broken down into several key steps:
-
Formation of Copper(I) Acetylide: A terminal alkyne, such as this compound, reacts with a copper(I) species to form a copper(I) acetylide intermediate.
-
Coordination of a Second Copper(I) Ion: A second copper(I) ion coordinates to the pi system of the copper acetylide, forming a dinuclear copper intermediate.
-
Azide Coordination and Cycloaddition: The azide-containing molecule coordinates to one of the copper centers. This is followed by a concerted cycloaddition reaction where the azide attacks the alkyne, leading to the formation of a six-membered copper-containing intermediate.
-
Ring Contraction and Product Formation: The six-membered ring undergoes rearrangement and contraction to form a more stable five-membered triazolyl-copper intermediate.
-
Protonolysis and Catalyst Regeneration: The triazolyl-copper intermediate is protonated, releasing the final 1,4-disubstituted triazole product and regenerating the active dinuclear copper catalyst, which can then enter another catalytic cycle.
This compound: A Bright and Versatile Fluorescent Probe
BP Fluor 594 is a bright, red-fluorescent dye that is spectrally similar to Alexa Fluor 594.[3] Its alkyne derivative allows for its covalent attachment to azide-modified biomolecules via the CuAAC reaction.
Photophysical Properties
The key photophysical properties of the free BP Fluor 594 dye are summarized below. It is important to note that the quantum yield and fluorescence lifetime of the dye may be altered upon conjugation to a biomolecule and formation of the triazole ring.[1]
| Property | Value | Reference |
| Excitation Maximum (λex) | 590 nm | [4] |
| Emission Maximum (λem) | 617 nm | [4] |
| Molar Extinction Coefficient (ε) | ~92,000 cm-1M-1 | [5] |
| Fluorescence Quantum Yield (Φ) | 0.66 (for free Alexa Fluor 594) | [6] |
| Recommended Laser Lines | 561 nm, 594 nm | [3] |
Experimental Protocols
The following protocols provide a general framework for performing CuAAC reactions with this compound. Optimization of reactant concentrations, reaction time, and temperature may be necessary depending on the specific biomolecule and application.
General Protocol for Labeling of Biomolecules in Solution
This protocol is suitable for labeling proteins, peptides, or nucleic acids in an aqueous buffer.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (optional, but recommended)
Procedure:
-
Prepare Stock Solutions:
-
Azide-modified biomolecule: Prepare a stock solution of the desired concentration in the reaction buffer.
-
This compound: Prepare a 10 mM stock solution in a suitable organic solvent like DMSO.
-
CuSO4: Prepare a 20 mM stock solution in deionized water.
-
THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO/t-butanol (for TBTA).
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer. The final concentration of the biomolecule can range from micromolar to millimolar, and a 1.5 to 10-fold molar excess of the alkyne is typically used.
-
Add the copper-chelating ligand (THPTA or TBTA) to the reaction mixture. A final concentration of 1-5 mM is common.
-
Add CuSO4 to the reaction mixture. A final concentration of 0.1-1 mM is typical.
-
Gently mix the solution. For sensitive biomolecules, it is recommended to degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive biomolecules.
-
-
Purification:
-
Remove the excess reagents and byproducts from the labeled biomolecule using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.
-
Protocol for Labeling Fixed Cells
This protocol describes the labeling of azide-modified biomolecules within fixed cells.
Materials:
-
Cells grown on coverslips containing azide-modified biomolecules
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS containing 1% BSA)
-
Click reaction cocktail (see below)
Click Reaction Cocktail (per coverslip):
| Component | Stock Concentration | Volume per reaction | Final Concentration |
| This compound | 10 mM in DMSO | 0.5 µL | 50 µM |
| CuSO4 | 20 mM in H2O | 1 µL | 200 µM |
| THPTA | 100 mM in H2O | 1 µL | 1 mM |
| Sodium Ascorbate | 100 mM in H2O | 5 µL | 5 mM |
| PBS, pH 7.4 | - | 92.5 µL | - |
| Total Volume | 100 µL |
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with wash buffer.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with wash buffer.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use by adding the components in the order listed in the table. It is crucial to add the sodium ascorbate last to initiate the reaction.
-
Remove the wash buffer from the coverslips and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the click reaction cocktail and wash the cells three times with wash buffer.
-
(Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for BP Fluor 594 (e.g., excitation at ~590 nm and emission at ~620 nm).
-
Conclusion
Copper-catalyzed click chemistry with this compound provides a robust and efficient method for the fluorescent labeling of a wide range of biomolecules. The high selectivity, mild reaction conditions, and bright fluorescence of the BP Fluor 594 dye make this an invaluable tool for researchers in various fields, from basic science to drug development. By understanding the core mechanism and following optimized protocols, scientists can effectively utilize this powerful technology for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 4. BP Fluor 594 C5 Maleimide | BroadPharm [broadpharm.com]
- 5. BP Fluor 594 DBCO | BroadPharm [broadpharm.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to Labeling Azide-Modified Molecules with BP Fluor 594 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of BP Fluor 594 Alkyne, a fluorescent probe designed for the specific labeling of azide-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document outlines the technical specifications of the dye, detailed experimental protocols for its application, and visual representations of the underlying chemical and biological workflows.
Core Principles and Applications
This compound is a bright, red-fluorescent dye functionalized with a terminal alkyne group. This alkyne moiety allows for a highly specific and covalent reaction with molecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.[1][2][3] The reaction, known as CuAAC, is bio-orthogonal, meaning it proceeds with high efficiency under biological conditions without interfering with native cellular processes.[4][5]
This powerful labeling strategy has found wide-ranging applications in biomedical research and drug development, including:
-
Proteomics: Visualizing and identifying newly synthesized proteins to study protein turnover and response to stimuli.[6][7][8]
-
Glycobiology: Tracking and imaging glycosylation patterns on cell surfaces and within cells, which are often altered in disease states.
-
Drug Target Identification: Attaching alkyne handles to drug candidates to identify their cellular binding partners.
-
Cell Biology: Labeling and tracking of various biomolecules, such as nucleic acids and lipids, to understand their roles in cellular dynamics.[9]
Technical Specifications
This compound and its spectral equivalents, such as Alexa Fluor™ 594 Alkyne and AZDye™ 594 Alkyne, exhibit excellent photophysical properties for fluorescence microscopy and other detection methods.[10] Key quantitative data are summarized in the tables below for easy comparison.
Table 1: Photophysical Properties of this compound Equivalents
| Property | Value | Reference |
| Excitation Maximum (λex) | ~590 nm | [10] |
| Emission Maximum (λem) | ~617 nm | [10] |
| Extinction Coefficient | ~88,000 - 92,000 cm⁻¹M⁻¹ | |
| Recommended Laser Lines | 561 nm or 594 nm | [10] |
| pH Sensitivity | pH-insensitive from pH 4 to 10 | [10] |
Table 2: Formulation and Storage
| Property | Details | Reference |
| Molecular Weight | ~758.18 g/mol (protonated) | |
| Solubility | Water, DMSO, DMF | |
| Appearance | Red solid | |
| Storage Conditions | ≤-20°C, desiccated, and protected from light | [1] |
Visualizing the Chemistry and Workflow
The following diagrams, generated using the DOT language, illustrate the core reaction and a typical experimental workflow for labeling nascent proteins.
Experimental Protocols
The following protocols provide a detailed methodology for labeling nascent proteins in cultured cells using O-propargyl-puromycin (OP-puro) and this compound. This method allows for the visualization of protein synthesis activity.
Protocol 1: Labeling of Nascent Proteins in Adherent Cells
Materials:
-
Adherent cells cultured on coverslips
-
Complete cell culture medium
-
O-propargyl-puromycin (OP-puro)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
Click Reaction Cocktail (prepare fresh):
-
This compound (from a 1-10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (from a 20 mM stock in H₂O)
-
Sodium Ascorbate (from a 100 mM stock in H₂O, prepare fresh)
-
(Optional but recommended) THPTA or other Cu(I)-stabilizing ligand
-
-
Hoechst or DAPI nuclear stain (optional)
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Treat cultured cells with the desired concentration of OP-puro (typically 1-50 µM) in their normal growth medium.[7]
-
Incubate for the desired pulse time (e.g., 30 minutes to 2 hours) under standard cell culture conditions.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For a 1 mL final volume, add the components in the following order:
-
PBS (to final volume)
-
This compound (final concentration of 1-10 µM)
-
Copper(II) sulfate (final concentration of 100 µM)
-
Sodium Ascorbate (final concentration of 2.5-5 mM)
-
-
Aspirate the PBS from the cells and add the Click Reaction Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain nuclei with Hoechst or DAPI.
-
Wash twice more with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with filters suitable for detecting the red fluorescence of BP Fluor 594 (e.g., TRITC or Texas Red filter set).
-
Protocol 2: Labeling of Proteins in Cell Lysate
Materials:
-
Cell lysate containing azide-modified proteins
-
Click Reaction Cocktail (prepare fresh):
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Ligand (e.g., THPTA)
-
-
Methanol, Chloroform, Water (for protein precipitation)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Reaction:
-
In a microcentrifuge tube, combine the protein lysate (e.g., 50 µL of 1-5 mg/mL) with PBS.
-
Add this compound to a final concentration of 20-50 µM.
-
Add the catalyst components: THPTA ligand (final concentration ~500 µM), CuSO₄ (final concentration ~100 µM), and freshly prepared sodium ascorbate (final concentration ~2.5 mM).
-
-
Incubation:
-
Vortex the mixture briefly.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Protein Precipitation and Purification:
-
Precipitate the labeled protein to remove unreacted reagents. A common method is methanol-chloroform precipitation.
-
Add methanol, chloroform, and water to the reaction mixture in a sequential manner with vortexing between additions.
-
Centrifuge to pellet the protein.
-
Carefully remove the supernatant and wash the protein pellet with methanol.
-
-
Analysis:
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Analyze the labeled proteins by in-gel fluorescence scanning or by Western blot using an antibody against the protein of interest.
-
This guide provides a comprehensive framework for the utilization of this compound in the labeling of azide-modified molecules. The provided protocols are starting points and may require optimization based on the specific cell type, protein of interest, and experimental goals.
References
- 1. Alexa Fluor™ 594 Alkyne (Alexa Fluor™ 594 Carboxamido-(5-(and 6-)Propargyl), Bis(Triethylammonium Salt)), mixed isomers 0.5 mg [thermofisher.com]
- 2. Protein Synthesis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alexa Fluor® 594 Conjugation kit | Easy Alexa Fluor® 594 Labelling (ab269822) | Lightning-Link® | Abcam [abcam.com]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 10. vectorlabs.com [vectorlabs.com]
BP Fluor 594 Alkyne: A Technical Guide to Brightness and Photostability for Advanced Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of BP Fluor 594 Alkyne, a high-performance red fluorescent probe. As a member of the BP Fluor series, it serves as a direct equivalent to Alexa Fluor® 594, offering exceptional brightness and photostability for demanding applications in cellular imaging and analysis. This document provides a comprehensive overview of its spectral characteristics, a discussion on its photostability, and detailed experimental protocols for its application in copper-catalyzed click chemistry (CuAAC) and for the characterization of its photophysical parameters.
Core Photophysical Properties and Brightness
This compound is a water-soluble and pH-insensitive (from pH 4 to 10) fluorescent dye, ensuring reliable performance in a variety of biological buffers and cellular environments.[1][2] Its brightness is a function of its high molar extinction coefficient and fluorescence quantum yield. The alkyne moiety enables its covalent attachment to azide-modified biomolecules via the highly efficient and specific click chemistry reaction.[1][3]
The key spectral properties of BP Fluor 594 and its equivalents are summarized in the table below. The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and its fluorescence quantum yield.
| Property | This compound | BP Fluor 594 Carboxylic Acid | Alexa Fluor® 594 |
| Excitation Maximum (λex) | ~590 nm[3][4] | 586 nm | 590 nm[2][5] |
| Emission Maximum (λem) | ~617 nm[1] | 613 nm | 617 nm[2][5] |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹[4] | 105,000 cm⁻¹M⁻¹ | 73,000 - 92,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | Data not available | 0.77 | 0.66[5] |
| Recommended Laser Lines | 561 nm, 594 nm[1][2] | 561 nm, 594 nm | 561 nm, 594 nm[2] |
Table 1: Quantitative Spectroscopic Data for this compound and its Equivalents.
Photostability
BP Fluor 594 is consistently described as a highly photostable dye, a critical feature for experiments requiring prolonged or intense illumination, such as confocal microscopy, super-resolution microscopy, and live-cell imaging.[2][5] Its enhanced photostability compared to older red fluorescent dyes like Texas Red allows for the acquisition of more photons from a single molecule before it photobleaches, resulting in a higher signal-to-noise ratio and clearer images.
Experimental Protocols
The following sections provide detailed methodologies for the application and characterization of this compound.
Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Live Cell Labeling
This protocol describes the labeling of azide-modified biomolecules on the surface of live mammalian cells with this compound.
Materials:
-
Azide-modified cells (e.g., cells metabolically labeled with an azide-containing sugar)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell culture medium
Procedure:
-
Cell Preparation: Seed azide-modified cells on a suitable imaging dish (e.g., glass-bottom dish) and grow overnight.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of aminoguanidine in water.
-
-
Labeling Reaction:
-
Wash the cells twice with cold DPBS.
-
Prepare the "Click-iT®" reaction cocktail on ice. For a final volume of 1 mL:
-
To 950 µL of DPBS, add CuSO₄ and THPTA to a final concentration of 50-100 µM and 250-500 µM, respectively (maintain a 1:5 molar ratio).
-
Add this compound to a final concentration of 1-10 µM.
-
Add aminoguanidine to a final concentration of 1 mM.
-
Immediately before adding to the cells, add sodium ascorbate to a final concentration of 2.5 mM.
-
-
Gently aspirate the DPBS from the cells and add the reaction cocktail.
-
Incubate for 5-30 minutes at 4°C to minimize endocytosis.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with cold DPBS.
-
Replace the final wash with fresh, pre-warmed cell culture medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the 594 nm excitation and ~617 nm emission wavelengths.
-
Workflow for Live Cell CuAAC Labeling
Live cell copper-catalyzed alkyne-azide cycloaddition workflow.
Protocol 2: General Method for Determining Fluorescence Quantum Yield (Relative Method)
This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound using a known standard.
Materials:
-
This compound
-
Reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol (B145695), Φ = 1.0)
-
Spectroscopic grade solvent (e.g., ethanol or water)
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a corrected emission spectrum feature
Procedure:
-
Sample Preparation:
-
Prepare a series of five dilutions of both the this compound and the reference standard in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Record the absorbance at the chosen excitation wavelength (e.g., 590 nm).
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectrum of each solution.
-
Ensure the excitation wavelength is the same as that used for the absorbance measurements.
-
Use identical instrument settings (e.g., slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots (Grad) is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the slopes of the plots for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
-
Logical Flow for Quantum Yield Determination
Workflow for relative fluorescence quantum yield measurement.
Protocol 3: General Method for Assessing Photostability in Microscopy
This protocol provides a general framework for comparing the photostability of this compound to another fluorophore in a microscopy setup.
Materials:
-
Cells labeled with this compound.
-
Cells labeled with a reference fluorophore.
-
Confocal or widefield fluorescence microscope with a camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare slides with cells labeled with this compound and the reference dye at similar brightness levels.
-
-
Microscope Setup:
-
Use identical objective lenses, filter sets, and camera settings for both samples.
-
Set the laser power or illumination intensity to a constant and relevant level for your typical imaging experiments.
-
-
Image Acquisition:
-
Select a field of view for each sample.
-
Acquire a time-lapse series of images with continuous illumination. For example, acquire an image every 5 seconds for a total of 5 minutes.
-
-
Data Analysis:
-
Using image analysis software, select several regions of interest (ROIs) within the labeled cells for each time series.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Normalize the intensity of each ROI to its initial value (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both fluorophores.
-
The rate of fluorescence decay is an indicator of the photostability. A slower decay indicates higher photostability. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.
-
Experimental Workflow for Photostability Assessment
Workflow for comparing fluorophore photostability in microscopy.
Conclusion
This compound is a premier fluorescent probe for researchers requiring high brightness and photostability in the red region of the spectrum. Its excellent photophysical properties, combined with the versatility of click chemistry, make it an invaluable tool for a wide range of applications, from high-resolution imaging of cellular structures to the sensitive detection of low-abundance biomolecules. The provided protocols offer a starting point for the successful implementation and characterization of this powerful fluorescent dye in your research.
References
- 1. Accuracy and precision in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BP Fluor 594 Alkyne: A Technical Guide to its Water Solubility and pH Insensitivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physicochemical properties of BP Fluor 594 Alkyne, a bright, red-fluorescent probe essential for the precise labeling of azide-containing biomolecules. A comprehensive understanding of its water solubility and pH insensitivity is critical for the robust design of experiments in cellular imaging, flow cytometry, and various bioconjugation applications. BP Fluor 594 is spectrally equivalent to Alexa Fluor® 594, and as such, data from its well-characterized counterpart is used here to supplement and contextualize its performance.
Core Properties of this compound
This compound is a member of the BP Fluor family of dyes, which are sulfonated rhodamine derivatives. This sulfonation is key to its advantageous properties for biological applications. The primary application for this compound is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form a stable triazole linkage with azide-modified molecules[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative data for this compound and its spectral equivalent, Alexa Fluor 594.
| Property | Specification | Source(s) |
| Excitation Maximum (Ex) | 590 nm | [1][3][4][5][6] |
| Emission Maximum (Em) | 617 nm | [1][3][4][5][6] |
| Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | [4][5][6][7] |
| Quantum Yield | ~0.66 | [5] |
| Recommended Laser Lines | 561 nm, 594 nm | [1][3][4] |
| Spectrally Similar Dyes | Alexa Fluor® 594, Texas Red®, CF®594, DyLight® 594 | [5][7][8] |
Table 1: Spectroscopic Properties of this compound.
| Property | Observation | Source(s) |
| Water Solubility | Described as "water-soluble" or having "good water solubility". The sulfonation of the dye's core structure enhances its hydrophilicity, allowing for conjugation reactions in aqueous buffers without organic solvents and reducing the risk of precipitation. | [1][1][3][3][4][5][7][8][9][10] |
| Solvent Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). | [4][5][11] |
| pH Insensitivity | The fluorescence of BP Fluor 594 and its spectral equivalents is stable and insensitive to pH in the range of pH 4 to pH 10. This ensures reliable signal generation in a variety of biological buffers and cellular compartments with varying pH levels. | [1][3][4][5][7][9][9][10][12][13] |
Table 2: Solubility and pH Stability of this compound.
Experimental Protocols
Protocol for Assessing pH Insensitivity
This protocol outlines a general method for verifying the pH insensitivity of the fluorescence intensity of this compound.
-
Preparation of Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 11, with increments of one pH unit.
-
Preparation of Dye Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO or water.
-
Preparation of Working Solutions: Dilute the stock solution into each of the prepared pH buffers to a final, consistent concentration (e.g., 1 µM). Ensure the final concentration of the stock solvent is minimal (e.g., <0.1%) to avoid solvent effects.
-
Fluorescence Measurement:
-
Use a fluorometer to measure the fluorescence emission spectrum of each sample.
-
Set the excitation wavelength to the absorption maximum of the dye (~590 nm).
-
Record the emission intensity at the peak emission wavelength (~617 nm).
-
-
Data Analysis: Plot the fluorescence intensity as a function of pH. For a pH-insensitive dye like BP Fluor 594, the plot should show a relatively flat line between pH 4 and pH 10.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling an azide-modified protein with this compound.
-
Reagent Preparation:
-
Dissolve the azide-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare fresh stock solutions of a copper(II) sulfate (B86663) (CuSO₄) catalyst and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand (e.g., THPTA) can be included to improve reaction efficiency and reduce copper-mediated damage to biomolecules.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein, the copper-chelating ligand (if used), and the this compound.
-
Initiate the reaction by adding the CuSO₄ and then the sodium ascorbate. The final concentrations should be optimized, but typical ranges are 1-2 molar equivalents of dye to protein, ~50 µM CuSO₄, and ~2.5 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and reaction components from the labeled protein using a purification method appropriate for the protein's size and properties, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Confirmation of Labeling:
-
Confirm successful conjugation by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~590 nm (for dye concentration). The degree of labeling can be calculated from these values and the extinction coefficients of the protein and the dye.
-
Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships pertaining to this compound.
Caption: Workflow for labeling biomolecules using this compound via CuAAC.
Caption: Experimental workflow for determining the pH insensitivity of this compound.
Caption: Logical relationship of this compound's properties and benefits.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Alexa Fluor 594 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - IE [thermofisher.com]
- 12. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 13. Alexa Fluor 594 meta-isomer (295348-87-7) for sale [vulcanchem.com]
Methodological & Application
BP Fluor 594 Alkyne: Application Notes and Protocols for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 594 Alkyne is a fluorescent probe featuring a terminal alkyne group, designed for the detection and visualization of azide-modified biomolecules within cellular environments.[1][2] This bright, red-fluorescent dye is water-soluble and maintains its fluorescence in a pH range of 4 to 10.[3][4][5] The core of its application lies in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[2][6] This highly specific and bioorthogonal reaction enables the covalent labeling of azide-containing molecules, such as proteins, nucleic acids, and glycans, with the BP Fluor 594 fluorophore for subsequent fluorescence microscopy.[6]
Principle of Detection
The detection strategy involves a two-step process. First, cells are treated with a metabolic precursor containing an azide (B81097) group. This precursor is incorporated into newly synthesized biomolecules (e.g., proteins, DNA, or RNA) by the cell's natural metabolic pathways. Following this metabolic labeling, the cells are fixed and permeabilized to allow the entry of the detection reagents. The this compound is then introduced, and in the presence of a copper(I) catalyst, it selectively reacts with the azide-modified biomolecules. This "click" reaction forms a stable triazole linkage, covalently attaching the bright red fluorophore to the target molecule.[2][6]
Applications in Cellular Imaging
The versatility of metabolic labeling combined with the specificity of click chemistry allows for a wide range of applications in cell biology and drug development:
-
Nascent Protein Synthesis: By introducing an azide-modified amino acid analog, such as L-azidohomoalanine (AHA), researchers can visualize newly synthesized proteins. This provides insights into protein turnover, localization, and the cellular response to various stimuli or drug candidates.
-
DNA Replication: The incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-modified thymidine (B127349) analog, allows for the detection of DNA synthesis and cell proliferation.[7][8][9] While this application traditionally uses an azide-modified fluorophore, the principle remains the same if an azide-modified nucleoside were to be used with this compound.
-
RNA Transcription: Nascent RNA can be labeled by feeding cells 5-ethynyluridine (B57126) (EU), an alkyne-containing nucleoside analog.[10][11][12][13] Similar to DNA replication studies, this allows for the use of an azide-modified fluorophore for detection. The reverse, using an azide-modified nucleoside and this compound, is also a viable strategy.
-
Glycan Labeling: The study of glycosylation can be performed by introducing azide-modified sugars which are incorporated into glycoproteins and other glycoconjugates.
Data Presentation
Table 1: Spectral Properties of BP Fluor 594
| Property | Value |
| Excitation Maximum (nm) | 590 |
| Emission Maximum (nm) | 617 |
| Recommended Laser Lines (nm) | 561, 594 |
Table 2: Recommended Reagent Concentrations for In-Cell Click Reaction
| Reagent | Stock Concentration | Final Concentration |
| This compound | 1-10 mM in DMSO | 1-10 µM |
| Copper(II) Sulfate (CuSO₄) | 100 mM in dH₂O | 100-200 µM |
| Copper Ligand (e.g., THPTA) | 50 mM in dH₂O | 500 µM - 1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM in dH₂O (prepare fresh) | 2.5-5 mM |
Experimental Protocols
Protocol 1: General Workflow for Cellular Imaging with this compound
This protocol provides a general framework for labeling azide-modified biomolecules in fixed cells.
Materials:
-
Cells cultured on coverslips
-
Azide-modified metabolic precursor (e.g., L-azidohomoalanine)
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash Buffer (e.g., 3% BSA in PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper Ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells with the azide-modified metabolic precursor at an optimized concentration and duration for your specific cell type and application.
-
-
Cell Fixation:
-
Permeabilization:
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use by adding the components in the following order: PBS, this compound, Copper(II) Sulfate, and Copper Ligand. Mix well. Finally, add the freshly prepared Sodium Ascorbate to initiate the reaction.
-
Remove the PBS from the cells and add the Click Reaction Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the Click Reaction Cocktail and wash the cells three times with the wash buffer.
-
If desired, incubate with a nuclear counterstain according to the manufacturer's instructions.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for BP Fluor 594 (e.g., TRITC/Cy3.5 channel) and the counterstain.
-
Mandatory Visualizations
Caption: General experimental workflow for cell imaging.
Caption: Copper-catalyzed alkyne-azide cycloaddition.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 4. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 5. BP Fluor 594 Cadaverine | BroadPharm [broadpharm.com]
- 6. BP Fluor 594 Azide, 1872449-19-8 | BroadPharm [broadpharm.com]
- 7. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 9. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abpbio.com [abpbio.com]
- 14. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 15. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
Illuminating Cellular Processes: A Guide to BP Fluor 594 Alkyne in Fluorescence Microscopy
Introduction
BP Fluor 594 Alkyne is a high-performance, bright red-fluorescent probe designed for the precise labeling and visualization of azide-modified biomolecules within cellular environments.[1][2] Leveraging the power of copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," this probe offers researchers a robust and specific method for imaging a wide array of biological targets, from newly synthesized proteins and DNA to post-translationally modified proteins and lipids.[3] Its exceptional brightness, photostability, and pH insensitivity make it an ideal choice for various fluorescence microscopy applications, including confocal microscopy and flow cytometry.[4][5]
This document provides detailed application notes and experimental protocols for the effective use of this compound in fluorescence microscopy, aimed at researchers, scientists, and drug development professionals.
Properties of this compound
This compound is a water-soluble and pH-insensitive dye, ensuring reliable performance across a range of biological buffers and conditions.[4] Its spectral characteristics are comparable to other popular red-fluorescent dyes, making it compatible with standard filter sets and laser lines commonly found in fluorescence microscopes.[5]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~590 nm | [5][6] |
| Emission Maximum (λem) | ~617 nm | [5][6] |
| Recommended Laser Lines | 561 nm or 594 nm | [4][5] |
| Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | [6] |
| Solubility | Water, DMSO, DMF | [6] |
| pH Sensitivity | Insensitive from pH 4 to 10 | [4] |
Principle of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the labeling strategy with this compound lies in the CuAAC reaction. This highly efficient and specific bioorthogonal reaction forms a stable triazole linkage between the alkyne group on the BP Fluor 594 dye and an azide (B81097) group introduced into a target biomolecule.[2][7] The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)), which is typically generated in situ from a Cu(II) salt like copper (II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270).[8][9] To enhance reaction efficiency and protect biological samples from copper-induced damage, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[8]
The workflow for labeling azide-modified biomolecules in cells with this compound can be visualized as follows:
Experimental Protocols
The following protocols provide a general framework for the labeling of azide-modified biomolecules in fixed cells using this compound. Optimization may be required depending on the cell type and the specific biomolecule being targeted.
Protocol 1: General Labeling of Azide-Modified Biomolecules in Adherent Cells
This protocol is suitable for labeling various azide-containing molecules, such as proteins labeled with azidohomoalanine (Aha) or DNA labeled with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
Materials:
-
Adherent cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 3.7% formaldehyde (B43269) in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Wash buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
This compound
-
Click Reaction Cocktail Components:
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Azide Incorporation:
-
Culture adherent cells on coverslips to the desired confluency.
-
Incubate cells with the appropriate azide-modified precursor (e.g., 10 µM EdU or 50 µM Aha) for a duration suitable for your experimental goals.
-
-
Fixation and Permeabilization:
-
Remove the culture medium and wash the cells twice with PBS.
-
Add 1 mL of 3.7% formaldehyde in PBS to each coverslip and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.
-
Add 1 mL of 0.5% Triton X-100 in PBS to each coverslip and incubate for 20 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. The following volumes are for one coverslip; scale up as needed.
-
To 438 µL of PBS, add:
-
2 µL of 10 mM this compound stock solution (in DMSO)
-
20 µL of 50 mM CuSO₄ solution
-
20 µL of 50 mM THPTA solution
-
20 µL of 500 mM freshly prepared sodium ascorbate solution
-
-
Remove the permeabilization solution and wash the cells twice with 3% BSA in PBS.
-
Add 500 µL of the Click Reaction Cocktail to each coverslip.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
If desired, counterstain the nuclei with a suitable dye (e.g., DAPI) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using a fluorescence microscope with appropriate filters for BP Fluor 594 (e.g., TRITC/Rhodamine filter set).
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient incorporation of azide precursor. | Optimize concentration and incubation time of the azide-modified molecule. |
| Inactive click reaction components. | Prepare fresh sodium ascorbate solution for each experiment. Ensure proper storage of all reagents. | |
| Incomplete permeabilization. | Increase Triton X-100 concentration or incubation time. | |
| High background | Insufficient washing. | Increase the number and duration of wash steps. |
| Non-specific binding of the dye. | Increase the BSA concentration in the wash buffer. | |
| Precipitation of the click reaction cocktail. | Prepare the cocktail immediately before use and add components in the correct order. | |
| Cell morphology is compromised | Harsh fixation or permeabilization. | Reduce the concentration or incubation time of formaldehyde or Triton X-100. |
| Copper toxicity (less common in fixed cells). | Ensure the use of a chelating ligand like THPTA. |
Conclusion
This compound, in conjunction with the copper-catalyzed click chemistry, provides a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules in a cellular context.[2][10] Its bright red fluorescence, high specificity, and the robustness of the click reaction enable high-contrast imaging with excellent signal-to-noise ratios.[5] The detailed protocols and guidelines presented in this document offer a solid foundation for researchers to successfully employ this compound in their fluorescence microscopy studies, contributing to a deeper understanding of complex biological processes.
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 5. BP Fluor 594 C5 Maleimide | BroadPharm [broadpharm.com]
- 6. BP Fluor 594 Cadaverine | BroadPharm [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Illuminating the Proteome: A Guide to Live-Cell Protein Labeling with BP Fluor 594 Alkyne
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic nature of the cellular proteome plays a pivotal role in nearly all biological processes, and the ability to visualize and track proteins in their native, living environment is crucial for advancing our understanding of cellular function in both health and disease. BP Fluor 594 Alkyne is a bright, red-fluorescent probe designed for the targeted labeling of azide-modified biomolecules within live cells. This allows for the sensitive and specific detection of newly synthesized proteins, providing a powerful tool for studying protein dynamics, localization, and turnover.
This document provides detailed application notes and experimental protocols for the use of this compound in live-cell protein labeling via copper-catalyzed and copper-free click chemistry.
Principle of the Technology
The core of this protein labeling strategy lies in a two-step process that combines metabolic labeling with bioorthogonal click chemistry.
-
Metabolic Incorporation of an Azide (B81097) Handle: Cells are cultured in the presence of an amino acid analog containing an azide group (e.g., L-azidohomoalanine, AHA), a surrogate for L-methionine.[1][2] During active protein synthesis, AHA is incorporated into newly synthesized proteins, effectively introducing a bioorthogonal azide "handle."[1][2]
-
Click Chemistry Ligation: The azide-tagged proteins are then specifically labeled with this compound through a highly efficient and selective click chemistry reaction. This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the protein of interest.[3][4][5]
Two primary modes of click chemistry are amenable to live-cell labeling:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions.[4][6][7][8] While effective, the potential cytotoxicity of copper requires careful optimization of reaction conditions for live-cell applications.[6][7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (B158145) derivative of the fluorescent dye (e.g., BP Fluor 594 DBCO) that reacts spontaneously with azides.[9][10][11][12][13] SPAAC is generally considered more biocompatible for live-cell imaging.[9][11][12]
Data Presentation
The following table summarizes the key quantitative data for this compound and a spectrally similar dye, providing essential parameters for experimental design and data analysis.
| Property | This compound | Notes |
| Excitation Maximum (λex) | 590 nm[14][15] | Can be efficiently excited by 561 nm and 594 nm laser lines.[14][15] |
| Emission Maximum (λem) | 617 nm[14][15] | |
| Extinction Coefficient (ε) | ~88,000 cm⁻¹M⁻¹[16] | Value for a spectrally identical dye (AZDye 594 Alkyne). |
| Quantum Yield (Φ) | N/A | Specific data not available. Bright fluorescence is consistently reported.[5][14] |
| Recommended Laser Lines | 561 nm, 594 nm[14][16] | |
| pH Sensitivity | Insensitive over pH 4-10[14][15] | Ensures stable fluorescence in various cellular compartments. |
| Solubility | Water, DMSO, DMF[16] |
Experimental Protocols
Here, we provide detailed protocols for both CuAAC and SPAAC-based labeling of newly synthesized proteins in live mammalian cells.
Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)
This initial step is common for both CuAAC and SPAAC protocols.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Methionine Starvation (Optional but Recommended): To increase the incorporation of AHA, gently aspirate the complete culture medium and wash the cells once with pre-warmed PBS. Then, incubate the cells in methionine-free medium for 30-60 minutes.
-
AHA Incorporation: Prepare a working solution of AHA in the methionine-free medium. A final concentration of 25-50 µM is a good starting point, but this should be optimized for your specific cell line and experimental goals. Replace the methionine-free medium with the AHA-containing medium.
-
Incubation: Incubate the cells for 1 to 24 hours, depending on the desired labeling window for newly synthesized proteins. Shorter incubation times will label proteins synthesized during that specific period, while longer times will result in a more general labeling of the proteome.
-
Washing: After the incubation, aspirate the AHA-containing medium and wash the cells three times with pre-warmed PBS to remove any unincorporated AHA. The cells are now ready for the click chemistry labeling step.
Protocol 2A: Live-Cell Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
AHA-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live-cell imaging medium
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 1-5 mM stock solution in DMSO.
-
CuSO₄: Prepare a 10-50 mM stock solution in water.
-
THPTA: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.
-
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the cocktail immediately before use and add the components in the specified order to pre-chilled DPBS. For a final volume of 1 mL:
-
Mix gently but thoroughly. The solution should be clear.
-
-
Labeling Reaction:
-
Aspirate the PBS from the AHA-labeled cells.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light. Incubation time should be optimized to maximize signal while minimizing potential cytotoxicity.
-
-
Washing:
-
Aspirate the click reaction cocktail.
-
Wash the cells three to five times with DPBS containing a copper chelator like EDTA (1-5 mM) to remove residual copper.
-
Perform a final wash with DPBS.
-
-
Imaging:
-
Replace the wash buffer with a live-cell imaging medium.
-
Proceed with fluorescence microscopy using appropriate filter sets for BP Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm).
-
Protocol 2B: Live-Cell Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
AHA-labeled cells (from Protocol 1)
-
BP Fluor 594 DBCO (or other strained alkyne derivative)
-
Live-cell imaging medium
-
PBS
Procedure:
-
Prepare Stock Solution:
-
BP Fluor 594 DBCO: Prepare a 1-5 mM stock solution in DMSO.
-
-
Labeling Reaction:
-
Dilute the BP Fluor 594 DBCO stock solution in pre-warmed complete cell culture medium or live-cell imaging medium to a final concentration of 5-20 µM.
-
Aspirate the PBS from the AHA-labeled cells.
-
Add the BP Fluor 594 DBCO-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three to five times with pre-warmed PBS or complete medium to remove the unbound probe.
-
-
Imaging:
-
Replace the wash buffer with a fresh live-cell imaging medium.
-
Proceed with fluorescence microscopy using appropriate filter sets for BP Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm).
-
Mandatory Visualizations
Caption: General experimental workflow for live-cell protein labeling.
Caption: Conceptual signaling pathway leading to de novo protein synthesis.
Troubleshooting and Considerations
-
High Background: Insufficient washing after AHA incorporation or after the click reaction can lead to high background fluorescence. Increase the number and duration of wash steps. For CuAAC, ensure the final washes include a copper chelator.
-
Low Signal:
-
Optimize the concentration of AHA and the incubation time to ensure sufficient incorporation.
-
For CuAAC, ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation. The copper catalyst can also be deactivated by thiols in the media or on the cell surface.[8]
-
For SPAAC, longer incubation times with the dye may be necessary compared to CuAAC.
-
-
Cell Toxicity (Primarily with CuAAC):
-
Phototoxicity during Imaging: Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.
By following these protocols and considering the key parameters, researchers can successfully employ this compound to illuminate the dynamics of protein synthesis in live cells, paving the way for new discoveries in cellular biology and drug development.
References
- 1. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry [authors.library.caltech.edu]
- 2. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, 1962073-89-7 | BroadPharm [broadpharm.com]
- 15. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 16. vectorlabs.com [vectorlabs.com]
Illuminating Proteome Dynamics: A Guide to Labeling Newly Synthesized Proteins with BP Fluor 594 Alkyne
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific and sensitive labeling of newly synthesized proteins in mammalian cells using BP Fluor 594 Alkyne. The described methodology leverages the principles of bioorthogonal chemistry, specifically the metabolic incorporation of an azide-modified amino acid, L-azidohomoalanine (AHA), into nascent polypeptide chains. Subsequent detection is achieved through a highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction with the bright and photostable red-fluorescent probe, this compound. Detailed protocols for cell culture, metabolic labeling, cell lysis, and the click chemistry reaction are provided, alongside guidance for downstream analysis by in-gel fluorescence imaging and microscopy.
Introduction
The ability to monitor dynamic changes in protein synthesis is crucial for understanding a wide range of biological processes, from cell cycle progression and differentiation to the cellular response to stimuli and the mechanism of action of therapeutic agents. Traditional methods for monitoring protein synthesis often rely on the use of radioactive amino acids, which pose safety and disposal challenges. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful and non-radioactive alternative.
This technique involves the introduction of a non-canonical amino acid containing a bioorthogonal handle (an azide (B81097) or alkyne) into newly synthesized proteins. This handle does not interfere with cellular processes and can be specifically reacted with a complementary probe for visualization and analysis. L-azidohomoalanine (AHA), an analog of methionine, is readily incorporated into nascent proteins by the cellular translational machinery. The azide group of the incorporated AHA can then be selectively and covalently labeled with an alkyne-containing fluorophore, such as this compound, via the CuAAC reaction. This results in the specific fluorescent labeling of only the proteins synthesized during the AHA incubation period.
This compound is a bright, red-fluorescent probe with excitation and emission maxima at approximately 590 nm and 617 nm, respectively, making it compatible with common laser lines and filter sets. Its high water solubility and pH insensitivity make it an excellent choice for biological labeling applications.
Quantitative Data Summary
The following tables summarize the key properties of the reagents and representative data for this application.
Table 1: Properties of this compound and L-Azidohomoalanine (AHA)
| Parameter | This compound | L-Azidohomoalanine (AHA) |
| Molecular Weight | ~758.9 g/mol | 144.13 g/mol |
| Excitation Maxima (λex) | ~590 nm[1][2] | N/A |
| Emission Maxima (λem) | ~617 nm[1][2] | N/A |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹[2] | N/A |
| Recommended Solvent | DMSO or DMF | Cell Culture Medium |
| Storage Conditions | -20°C, protected from light | 4°C |
Table 2: Recommended Concentration Ranges for Labeling and Detection
| Reagent | Application | Recommended Concentration |
| L-Azidohomoalanine (AHA) | Metabolic Labeling of Cultured Cells | 25 - 100 µM |
| This compound | Click Reaction (In-gel or In-cell) | 10 - 50 µM |
| Copper(II) Sulfate (CuSO₄) | Click Reaction Catalyst | 100 µM - 1 mM |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | Click Reaction | 500 µM - 5 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | Click Reaction | 1 - 5 mM |
Signaling Pathways and Experimental Workflows
To visualize the logic of the experimental process, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps for labeling and detecting newly synthesized proteins.
Caption: The chemical principle of the click reaction for labeling azide-modified proteins.
Experimental Protocols
Materials and Reagents:
-
This compound (BroadPharm or equivalent)
-
L-Azidohomoalanine (AHA)
-
Methionine-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate (B8700270)
-
DMSO (anhydrous)
-
Reagents for SDS-PAGE and fluorescence gel imaging
-
Reagents for cell fixation and permeabilization (for microscopy)
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with AHA
-
Cell Culture: Plate mammalian cells on an appropriate culture vessel and grow to the desired confluency (typically 70-80%).
-
Methionine Depletion: To enhance the incorporation of AHA, deplete the intracellular pool of methionine.
-
Aspirate the growth medium.
-
Wash the cells once with warm PBS.
-
Incubate the cells in methionine-free medium supplemented with dFBS for 30-60 minutes at 37°C.
-
-
AHA Labeling:
-
Prepare the AHA labeling medium by dissolving AHA in methionine-free medium to a final concentration of 25-100 µM.
-
Remove the starvation medium and add the AHA labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1-8 hours) at 37°C. The optimal incubation time will depend on the cell type and experimental goals.
-
-
Cell Harvesting and Lysis (for In-Gel Analysis):
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation and determine the protein concentration using a standard protein assay (e.g., BCA).
-
Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence Detection
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 100 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 500 mM in deionized water (prepare fresh).
-
-
Click Reaction Assembly:
-
In a microcentrifuge tube, combine the following in order:
-
AHA-labeled protein lysate (20-50 µg)
-
PBS to a final volume of 40 µL
-
2 µL of this compound stock solution (final concentration: ~500 µM, can be optimized)
-
4 µL of THPTA stock solution (final concentration: 5 mM)
-
2 µL of CuSO₄ stock solution (final concentration: 5 mM)
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add 2 µL of freshly prepared sodium ascorbate stock solution (final concentration: 5 mM).
-
Vortex briefly.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE:
-
Add 4X SDS-PAGE loading buffer to the reaction mixture.
-
Boil the samples for 5-10 minutes.
-
-
SDS-PAGE and Imaging:
-
Separate the proteins on a polyacrylamide gel.
-
Image the gel using a fluorescence scanner with excitation and emission settings appropriate for BP Fluor 594 (e.g., ~590 nm excitation and ~620 nm emission filter).
-
After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
-
Protocol 3: Click Chemistry for Fluorescence Microscopy
-
Cell Seeding and Labeling:
-
Seed cells on coverslips in a multi-well plate.
-
Perform metabolic labeling with AHA as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in Protocol 2, but with a lower concentration of this compound (e.g., 10-20 µM).
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filters for BP Fluor 594.
-
Conclusion
The combination of metabolic labeling with L-azidohomoalanine and subsequent click chemistry with this compound provides a robust and sensitive method for the detection and analysis of newly synthesized proteins. This approach offers a significant improvement over traditional radioactive methods, enabling researchers to explore the dynamics of the proteome with high specificity and temporal resolution. The protocols provided herein serve as a starting point for the implementation of this powerful technique in a wide range of research and drug discovery applications.
References
Application Notes: BP Fluor 594 Alkyne for Flow Cytometry
Introduction
BP Fluor 594 Alkyne is a bright, red-fluorescent probe that contains a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.[1][2] BP Fluor 594 is characterized by its high fluorescence intensity, photostability, and pH insensitivity between pH 4 and 10.[3][4][5] These properties make it an excellent choice for detecting and quantifying a variety of biological processes using flow cytometry.
Principle of Detection
The use of this compound in flow cytometry is based on the principles of bioorthogonal chemistry. In this approach, cells are first metabolically labeled with a substrate containing an azide (B81097) group. This azide-modified substrate is incorporated into cellular macromolecules such as proteins, glycans, or nucleic acids. Following metabolic labeling, the cells are fixed and permeabilized to allow for the entry of the detection reagents. The alkyne group on BP Fluor 594 then specifically and efficiently reacts with the azide group on the incorporated substrate in the presence of a copper(I) catalyst. This results in the stable, covalent labeling of the target biomolecules with the BP Fluor 594 fluorophore, enabling their detection and quantification by flow cytometry.
Applications in Flow Cytometry
The versatility of metabolic labeling combined with the specificity of the click reaction allows for a wide range of applications in flow cytometry, including:
-
Analysis of Post-Translational Modifications: Detecting glycosylation by metabolically labeling cells with azide-modified sugars (e.g., N-azidoacetylgalactosamine, GalNAz).
-
Monitoring Protein Synthesis: Measuring the rate of protein synthesis by incorporating azide-containing amino acids (e.g., azidohomoalanine, AHA).
-
Detecting DNA and RNA Synthesis: While less common than the EdU (alkyne)-azide-fluorophore approach, azide-modified nucleosides can be used in conjunction with alkyne-fluorophores.
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum | 590 nm[1][3][4][5][6] |
| Emission Maximum | 617 nm[1][3][4][5][6] |
| Recommended Laser Lines | 561 nm, 594 nm[1][3][4][5][6] |
| pH Sensitivity | Insensitive from pH 4 to 10[1][3][4][5] |
Table 2: Recommended Flow Cytometer Filter Sets
| Laser | Emission Filter |
| Yellow-Green (561 nm) | 610/20 nm |
| Orange (594 nm) | 620/15 nm |
Experimental Protocols
Protocol 1: Detection of Glycosylation in Suspension Cells using this compound
This protocol describes the metabolic labeling of glycans with an azide-modified sugar (e.g., Ac4GalNAz) and subsequent detection with this compound by flow cytometry.
Materials:
-
Suspension cells (e.g., Jurkat)
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylgalactosamine, Ac4GalNAz)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Saponin in PBS with 1% BSA)
-
This compound
-
Click reaction buffer components:
-
Copper (II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Flow cytometry tubes
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired density.
-
Add the azide-modified sugar to the culture medium at a final concentration of 1-50 µM. The optimal concentration should be determined for each cell type.
-
Incubate the cells for 24-72 hours under normal culture conditions.
-
Include a negative control sample of cells not treated with the azide-modified sugar.
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells by centrifugation.
-
Wash the cells once with 1% BSA in PBS.[7]
-
Resuspend the cell pellet in 100 µL of fixative solution and incubate for 15 minutes at room temperature, protected from light.[8]
-
Wash the cells once with 1% BSA in PBS.[7]
-
Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.[7]
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:
-
43 µL PBS
-
2 µL Copper (II) Sulfate (from a 50 mM stock)
-
5 µL this compound (from a 2 mM stock in DMSO)
-
50 µL Reducing Agent (from a 50 mM stock, freshly prepared)
-
-
Centrifuge the cells and remove the permeabilization buffer.
-
Resuspend the cell pellet in 100 µL of the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.[7]
-
-
Washing and Analysis:
-
Wash the cells once with 3 mL of permeabilization buffer.[8]
-
Resuspend the cells in 500 µL of PBS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer equipped with a 561 nm or 594 nm laser.
-
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and detection.
Caption: Click chemistry detection pathway.
References
- 1. This compound, 1962073-89-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 4. BP Fluor 594 Azide, 1872449-19-8 | BroadPharm [broadpharm.com]
- 5. BP Fluor 594 Cadaverine | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Application Notes and Protocols for BP Fluor 594 Alkyne In Situ Click Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in situ labeling of azide-modified biomolecules within fixed cells using BP Fluor 594 Alkyne and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is a powerful tool for visualizing a wide range of biological processes, including protein synthesis, glycosylation, and the cellular localization of drugs and metabolites.
BP Fluor 594 is a bright, red-fluorescent dye with excellent photostability, making it an ideal choice for high-resolution imaging.[1] The click reaction itself is highly specific and bio-orthogonal, meaning it does not interfere with native cellular components, ensuring low background and high-contrast imaging.[2]
Quantitative Data Summary
The following table summarizes the key spectral properties of BP Fluor 594 and its spectrally similar equivalent, Alexa Fluor 594. This data is essential for selecting appropriate filter sets for fluorescence microscopy and for quantitative imaging studies.
| Property | Value | Notes |
| Excitation Maximum (λex) | 590 nm | Can be efficiently excited by 561 nm or 594 nm laser lines.[1] |
| Emission Maximum (λem) | 617 nm | |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | At 590 nm.[3] |
| Fluorescence Quantum Yield (Φf) | ~0.66 | Value for the spectrally identical Alexa Fluor 594.[4] |
| Recommended Storage | ≤-20°C, desiccated and protected from light | [5] |
Experimental Workflow Diagram
The following diagram outlines the key steps of the in situ click reaction protocol.
Caption: Experimental workflow for the in situ this compound click reaction.
Detailed Experimental Protocol
This protocol is designed for labeling azide-modified biomolecules in adherent mammalian cells grown on glass coverslips. Optimization of incubation times and reagent concentrations may be necessary for different cell types and experimental conditions.
Materials and Reagents
-
Cells: Adherent mammalian cells cultured on sterile glass coverslips.
-
Azide-modified substrate: The specific azide-containing molecule to be incorporated into the cells (e.g., an amino acid, sugar, or drug analog).
-
This compound: Prepare a stock solution (e.g., 1-10 mM) in anhydrous DMSO. Store at -20°C, protected from light.
-
Fixative Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Solution: 0.5% Triton X-100 in PBS.
-
Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Click Reaction Buffer: A buffer of your choice, for example, PBS or Tris-buffered saline (TBS).
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 500 mM stock solution in deionized water immediately before use.
-
Copper Ligand (e.g., THPTA or TBTA): Prepare a 50 mM stock solution in deionized water or DMSO.
-
Nuclear Counterstain (Optional): e.g., DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
Procedure
-
Cell Culture and Azide Labeling: a. Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency. b. Incubate the cells with the azide-modified substrate at an optimized concentration and for a sufficient duration to allow for metabolic incorporation. This step will be highly dependent on the specific substrate and experimental goals.
-
Cell Fixation: a. Aspirate the culture medium and gently wash the cells twice with PBS. b. Add the 4% PFA solution to the coverslips and incubate for 15-20 minutes at room temperature. c. Aspirate the fixative solution and wash the cells three times with PBS for 5 minutes each.
-
Cell Permeabilization: a. Add the 0.5% Triton X-100 solution to the coverslips and incubate for 10-15 minutes at room temperature. b. Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Click Reaction: a. Prepare the Click Reaction Cocktail: This should be prepared fresh immediately before use. The final concentrations of the components should be optimized, but a good starting point is:
- 1-10 µM this compound
- 1 mM Copper(II) Sulfate
- 5 mM Sodium Ascorbate (B8700270)
- 100 µM Copper Ligand (e.g., THPTA) b. To prepare the cocktail, add the reagents in the following order to the reaction buffer, vortexing gently after each addition: i. This compound ii. Copper(II) Sulfate iii. Copper Ligand iv. Sodium Ascorbate (add last to initiate the reaction) c. Aspirate the PBS from the coverslips and add the click reaction cocktail. d. Incubate the coverslips for 30-60 minutes at room temperature, protected from light.
-
Washing: a. Aspirate the click reaction cocktail and wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.
-
Counterstaining (Optional): a. If desired, incubate the cells with a nuclear counterstain such as DAPI according to the manufacturer's instructions. b. Wash the cells twice with PBS.
-
Mounting and Imaging: a. Briefly rinse the coverslips in deionized water to remove salt crystals. b. Mount the coverslips onto glass slides using an antifade mounting medium. c. Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 594 (e.g., TRITC/Cy3.5 channel).
Signaling Pathway Visualization
While the click reaction itself is a chemical ligation and not a signaling pathway, it can be used to visualize components of signaling pathways that have been metabolically labeled with an azide. For instance, if a signaling protein is labeled with an azide-containing amino acid, its localization can be tracked.
The following diagram illustrates the logical relationship in using click chemistry to visualize a target protein within a cell.
Caption: Visualizing a target protein using metabolic labeling and click chemistry.
Troubleshooting
-
High Background:
-
Ensure thorough washing after fixation, permeabilization, and the click reaction.
-
Reduce the concentration of this compound.
-
Ensure the sodium ascorbate solution is fresh, as oxidized ascorbate can increase background.
-
-
Low Signal:
-
Increase the incubation time or concentration of the azide-modified substrate.
-
Optimize the concentrations of the click reaction components. The ratio of copper to ligand can be important.
-
Ensure the this compound has been stored correctly and protected from light.
-
Confirm the successful incorporation of the azide tag through an alternative method if possible (e.g., Western blot with an anti-azide antibody).
-
-
Cell Morphology Issues:
-
Optimize fixation and permeabilization conditions. Over-fixation or harsh permeabilization can damage cells.
-
Handle cells gently throughout the staining procedure.
-
By following this detailed protocol and considering the provided troubleshooting tips, researchers can successfully employ this compound for high-quality in situ imaging, advancing research in cell biology and drug development.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes: Fixation and Permeabilization for BP Fluor 594 Alkyne Staining
Introduction
The successful detection of intracellular targets using BP Fluor 594 Alkyne relies on a robust sample preparation protocol. This involves two critical steps: fixation and permeabilization. Fixation aims to preserve cellular morphology and lock biomolecules in place, while permeabilization creates pores in the cellular membranes, allowing the click chemistry reagents, including the this compound probe, to access their intracellular targets.[1] The choice of method is crucial as it can significantly impact antigenicity, the integrity of cellular structures, and the efficiency of the subsequent click reaction.[2][3] These notes provide a guide to selecting appropriate methods and detailed protocols for staining azide-labeled biomolecules within cells.
Key Considerations for Method Selection
The optimal fixation and permeabilization strategy depends on the specific experimental goals, the nature of the target molecule, and its subcellular localization.
-
Cross-linking Fixatives (e.g., Paraformaldehyde - PFA): PFA creates covalent cross-links between proteins, providing excellent preservation of cellular structure.[2] This method is generally recommended for maintaining the integrity of soluble proteins and fine cellular details. However, this cross-linking can sometimes mask epitopes, potentially hindering access for the click reaction.[2] Following PFA fixation, a separate permeabilization step using a detergent is required.
-
Organic Solvents (e.g., Methanol (B129727), Acetone): Cold methanol or acetone (B3395972) act as dehydrating and precipitating fixatives.[2][4] They simultaneously fix and permeabilize the cells, simplifying the workflow.[5][6] This method can be advantageous for exposing certain intracellular epitopes.[4][6] However, it can also alter cell morphology, extract lipids, and is not compatible with all fluorescent proteins or subsequent stains like phalloidin.[7][8]
-
Detergents for Permeabilization:
-
Triton™ X-100 and Tween-20: These are non-ionic detergents that non-selectively permeabilize all cellular membranes, including the plasma, nuclear, and mitochondrial membranes, by solubilizing lipids and proteins.[1][9][10] They are effective for accessing nuclear and organellar targets.[9][11] However, prolonged exposure or high concentrations can lyse cells.[10][12]
-
Saponin (B1150181): This is a milder, reversible detergent that selectively interacts with cholesterol in the plasma membrane, creating pores while leaving intracellular membranes largely intact.[1][9][10] This makes it ideal for targets in the cytoplasm or for preserving membrane-associated proteins.[1] Because its action is reversible, saponin must be included in all subsequent wash and staining buffers.[9][10]
-
Quantitative Data Comparison
The choice of permeabilization agent can significantly influence the resulting fluorescence intensity. The following table summarizes data from a study comparing different permeabilization methods on HeLa cells fixed with 2% paraformaldehyde. While the original study detected intracellular RNA with a FITC probe, the principles regarding membrane permeabilization and probe access are broadly applicable to other intracellular staining techniques, including this compound staining.
| Permeabilization Agent | Concentration | Incubation Time (min) | Relative Fluorescence Intensity (MFI) | Key Observations |
| Triton™ X-100 | 0.2% | 5 | ~80% increase compared to Saponin | Effective permeabilization, but intensity drops significantly with longer incubation.[13][14] |
| Triton™ X-100 | 0.2% | 10 | Significant decrease (1.87%) | Over-permeabilization can lead to loss of cellular components and signal.[13][14] |
| Tween-20 | 0.2% | 30 | Highest levels of mean fluorescence observed | Showed maximum cell frequency and fluorescence intensity in the study.[13][14] |
| NP-40 | 0.1% | 10 | High fluorescence (M2=71.2%) | Results are not significantly different from Triton™ X-100.[13][14] |
| NP-40 | 0.2% | - | ~20% decrease in fluorescence vs 0.1% | Higher concentration led to reduced signal.[13][14] |
| Saponin | 0.1-0.5% | 10-30 | Low | HeLa cell membranes were found to be highly resistant to saponin.[13][14] |
Diagrams and Workflows
Experimental Workflow for this compound Staining
Caption: General experimental workflow for intracellular labeling via click chemistry.
Logic Diagram for Method Selection
Caption: Decision tree for selecting fixation and permeabilization methods.
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton™ X-100 Permeabilization
This method provides good structural preservation and is suitable for most intracellular targets, including those in the nucleus and other organelles.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS: Prepare fresh from PFA powder or use a methanol-free commercial solution.[8][15] Handle in a fume hood.
-
Permeabilization Buffer: 0.1-0.5% Triton™ X-100 in PBS.[5][11]
-
Wash Buffer: PBS
Procedure:
-
Wash: Gently wash cells twice with PBS to remove culture medium.[7]
-
Fixation: Add 4% PFA solution to cover the cells and incubate for 10-20 minutes at room temperature.[3][7]
-
Wash: Remove the fixative solution and wash the cells three times with PBS for 5 minutes each to remove residual PFA.[6][7]
-
Permeabilization: Add Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS) and incubate for 10 minutes at room temperature.[5]
-
Wash: Remove the permeabilization buffer and wash the cells three times with PBS.
-
Proceed immediately to the Click Chemistry Reaction Protocol.
Protocol 2: PFA Fixation and Saponin Permeabilization
This is a milder protocol ideal for preserving plasma membrane integrity and associated proteins.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Saponin Permeabilization/Wash Buffer: 0.1% Saponin in PBS.[11][16] Note: Saponin-based permeabilization is reversible. This buffer must be used for all subsequent wash and incubation steps to keep the membrane permeable.[9][10]
Procedure:
-
Wash & Fix: Perform steps 1-3 from Protocol 1.
-
Permeabilization: Add Saponin Permeabilization/Wash Buffer and incubate for 10-15 minutes at room temperature.[11][16]
-
Wash: Do not wash with plain PBS. Aspirate the permeabilization solution. The cells are now ready for the click reaction. Use the Saponin Permeabilization/Wash Buffer for the click reaction and all subsequent washing steps.
-
Proceed to the Click Chemistry Reaction Protocol, ensuring all buffers contain 0.1% Saponin.
Protocol 3: Cold Methanol Fixation & Permeabilization
This is a rapid, one-step method that simultaneously fixes and permeabilizes cells.
Materials:
Procedure:
-
Wash: Gently wash cells once with PBS.
-
Fixation/Permeabilization: Remove the PBS and add ice-cold 100% methanol to cover the cells. Incubate for 5-10 minutes at -20°C.[5][7][17]
-
Wash: Remove the methanol and gently wash the cells three times with PBS for 5 minutes each to rehydrate the cells.[6][17]
-
Proceed immediately to the Click Chemistry Reaction Protocol.
Protocol 4: Click Chemistry Reaction for this compound
This protocol should be performed after completing one of the fixation/permeabilization protocols above. This compound reacts with azide-modified biomolecules via a copper-catalyzed click reaction (CuAAC).[18]
Materials:
-
This compound
-
Copper (II) Sulfate (CuSO₄) solution
-
Reducing Agent (e.g., Sodium Ascorbate) solution: Must be prepared fresh.
-
Copper-chelating ligand (e.g., THPTA or BTTAA) to protect cells from copper toxicity and accelerate the reaction.[19][20]
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Click Cocktail: Prepare the click-reaction cocktail immediately before use. A typical cocktail includes the this compound, CuSO₄, a reducing agent, and a copper-chelating ligand in PBS. Follow the manufacturer's specific recommendations for concentrations.
-
Incubation: Remove the wash buffer from the fixed and permeabilized cells. Add the click-reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash: Remove the reaction cocktail and wash the cells three times with PBS to remove unreacted components. If using the saponin method, wash with the Saponin Permeabilization/Wash Buffer.
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash & Mounting: Wash the cells a final two times with PBS. Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with filters appropriate for BP Fluor 594 (Excitation/Emission: ~590/617 nm).[21][22]
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. sysy.com [sysy.com]
- 4. bicellscientific.com [bicellscientific.com]
- 5. usbio.net [usbio.net]
- 6. sysy.com [sysy.com]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. Staining Strategies for Intracellular Flow Cytometry - FluoroFinder [fluorofinder.com]
- 10. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. bosterbio.com [bosterbio.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: ICC Methanol Fixed Cells—Direct Method | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 22. BP Fluor 594 Cadaverine | BroadPharm [broadpharm.com]
Application Note: Imaging Glycans in Zebrafish with BP Fluor 594 Alkyne
Introduction
The study of glycosylation, a critical post-translational modification, is essential for understanding a wide range of biological processes, from cell-cell recognition to immune responses. Visualizing glycans in a living organism provides invaluable insights into their dynamic roles during development and disease. The zebrafish (Danio rerio) has emerged as a powerful model organism for in vivo imaging due to its optical transparency during early development. This application note describes a method for imaging glycans in zebrafish embryos using a two-step bioorthogonal chemistry approach: metabolic labeling with an azide-modified sugar followed by fluorescent detection with BP Fluor 594 Alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".
This compound is a bright, red-fluorescent probe with excitation and emission maxima at 590 nm and 617 nm, respectively, making it suitable for imaging with 561 nm or 594 nm laser lines.[1][2] Its alkyne group readily reacts with azide-modified biomolecules in the presence of a copper(I) catalyst to form a stable triazole linkage, enabling robust and specific fluorescent labeling.[1][2] This protocol provides a detailed methodology for researchers, scientists, and drug development professionals to visualize glycans in the context of a whole, living organism.
Principle of the Method
The workflow for imaging glycans in zebrafish using this method involves two key stages as depicted below:
-
Metabolic Labeling: An unnatural monosaccharide containing an azide (B81097) functional group is introduced into the zebrafish embryo. This azido-sugar is processed by the endogenous glycan biosynthetic machinery and incorporated into various glycoconjugates.[3][4]
-
Bioorthogonal Ligation (Click Chemistry): The azide-labeled glycans are then covalently tagged with this compound through a biocompatible CuAAC reaction.[3][4][5] This reaction is highly specific and occurs rapidly under physiological conditions without interfering with native biological processes. The resulting fluorescently labeled glycans can then be visualized using confocal microscopy.
Materials and Methods
Key Reagents and Equipment
A comprehensive list of necessary reagents and equipment is provided in the detailed protocol section. This includes the choice of an appropriate azide-modified sugar (e.g., peracetylated N-azidoacetylgalactosamine (GalNAz), peracetylated N-azidoacetylglucosamine (GlcNAz), or peracetylated N-azidoacetylmannosamine (ManNAz) to target different glycan types), this compound, copper(II) sulfate, a copper-coordinating ligand (e.g., BTTAA), a reducing agent (e.g., sodium ascorbate), and a copper chelator.
Experimental Workflow Diagram
Caption: Experimental workflow for imaging glycans in zebrafish.
Detailed Protocols
Protocol 1: Metabolic Labeling of Zebrafish Embryos with Azido-Sugars
-
Zebrafish Husbandry and Egg Collection: Maintain zebrafish according to standard protocols. Collect freshly fertilized eggs and keep them in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, pH 7.2-7.4).
-
Dechorionation: To facilitate microinjection, remove the chorion from the embryos at the 1- to 4-cell stage using pronase (1-2 mg/mL in E3 medium) or fine forceps. After dechorionation, wash the embryos three times with fresh E3 medium.
-
Preparation of Injection Solution: Prepare a stock solution of the desired peracetylated azido-sugar (e.g., Ac₄GalNAz, Ac₄GlcNAz, or Ac₄ManNAz) in DMSO. Dilute the stock solution in 0.2 M KCl to a final concentration of 1-5 mM. Include a tracer dye such as phenol (B47542) red (0.5% w/v) or a fluorescent dextran (B179266) to monitor injection quality.
-
Microinjection:
-
Align the dechorionated embryos in a groove on an agarose (B213101) plate.
-
Using a microinjection apparatus, inject approximately 1-2 nL of the azido-sugar solution into the yolk of each embryo at the 1-cell stage.
-
As a negative control, inject a separate group of embryos with the injection solution lacking the azido-sugar.
-
-
Incubation: After injection, transfer the embryos to a petri dish containing fresh E3 medium and incubate at 28.5 °C for the desired period (e.g., 24, 48, or 72 hours post-fertilization (hpf)) to allow for the metabolic incorporation of the azido-sugar into glycans.
Protocol 2: Click Chemistry Labeling with this compound
-
Preparation of Click-it® Reaction Cocktail: Prepare the following stock solutions. It is recommended to prepare the final reaction cocktail fresh just before use.
| Component | Stock Concentration | Final Concentration |
| This compound | 10 mM in DMSO | 25-50 µM |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 100 µM |
| BTTAA Ligand | 10 mM in DMSO | 500 µM |
| Sodium Ascorbate | 100 mM in H₂O | 5 mM |
-
Labeling Reaction:
-
At the desired developmental stage, transfer the metabolically labeled and control embryos to a 1.5 mL microcentrifuge tube.
-
Remove the E3 medium and add the freshly prepared Click-it® reaction cocktail. Ensure the embryos are fully submerged.
-
Incubate the embryos in the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Quenching and Washing:
-
To stop the reaction, add a copper chelator such as bathocuproinedisulfonic acid (BCS) to a final concentration of 1 mM.
-
Remove the reaction cocktail and wash the embryos three times for 15 minutes each with a wash buffer (e.g., PBS containing 1% BSA).
-
Protocol 3: Imaging and Data Analysis
-
Mounting: Anesthetize the embryos with tricaine (B183219) (MS-222) if they are at a motile stage. Mount the embryos in a small drop of low-melting-point agarose on a glass-bottom dish.
-
Confocal Microscopy:
-
Image the labeled glycans using a confocal microscope equipped with appropriate lasers and filters for BP Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm).
-
Acquire z-stacks to capture the three-dimensional distribution of the labeled glycans.
-
Image the negative control embryos using the same settings to determine the level of background fluorescence.
-
-
Data Analysis:
-
Process and analyze the images using appropriate software (e.g., ImageJ/Fiji, Imaris).
-
Quantify the fluorescence intensity in specific regions of interest to compare glycan abundance between different experimental groups.
-
Expected Results
Successful execution of this protocol will result in specific fluorescent labeling of glycans in zebrafish embryos that have been metabolically labeled with an azido-sugar. The spatial and temporal distribution of the BP Fluor 594 signal will reflect the sites of active glycan biosynthesis and turnover. The negative control embryos, which were not treated with the azido-sugar, should exhibit minimal background fluorescence. This method allows for high-resolution imaging of the glycome in its native context within a developing organism.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | - Inefficient metabolic labeling. - Ineffective click reaction. - Incorrect imaging settings. | - Increase the concentration of the azido-sugar or the incubation time. - Ensure the click reaction components are fresh and used at the correct concentrations. - Optimize microscope settings for BP Fluor 594. |
| High background fluorescence | - Non-specific binding of the probe. - Incomplete washing. - Autofluorescence of the yolk. | - Increase the number and duration of the washing steps. - Include a blocking agent (e.g., BSA) in the wash buffer. - Use imaging settings that minimize the detection of autofluorescence. |
| Embryo toxicity or developmental defects | - High concentration of azido-sugar, DMSO, or copper. - Prolonged incubation in the click reaction cocktail. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of reagents. - Minimize the incubation time for the click reaction. |
Signaling Pathway and Logical Relationship Diagrams
Caption: Metabolic labeling and bioorthogonal detection of glycans.
Conclusion
The combination of metabolic labeling with azido-sugars and subsequent click chemistry with this compound offers a robust and versatile method for imaging glycans in live zebrafish embryos. This approach provides high specificity and sensitivity, enabling detailed spatial and temporal analysis of glycosylation during development. The protocols and data presented here serve as a comprehensive guide for researchers to apply this powerful technique to their studies in developmental biology, disease modeling, and drug discovery.
References
- 1. This compound, 1962073-89-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imaging Glycans in Zebrafish Embryos by Metabolic Labeling and Bioorthogonal Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging glycans in zebrafish embryos by metabolic labeling and bioorthogonal click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Imaging Glycans in Zebrafish Embryos by Metabolic Labeling and Bioorthogonal Click Chemistry [jove.com]
Application Notes and Protocols for Staining Intracellular Targets with BP Fluor 594 Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BP Fluor 594 Alkyne for the fluorescent labeling of intracellular targets. This bright, red-fluorescent probe enables the detection of azide-modified biomolecules within fixed and permeabilized cells through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as click chemistry.
This compound is a robust and highly efficient tool for a variety of applications, including the analysis of protein and glycoprotein (B1211001) synthesis, DNA replication, and the specific labeling of metabolically tagged macromolecules. Its bright fluorescence, high water solubility, and pH insensitivity make it an excellent choice for generating stable signals in fluorescence microscopy and flow cytometry[1][2][3].
Properties of this compound
BP Fluor 594 is a bright, water-soluble, and pH-insensitive red-fluorescent dye[1][2][3]. It is spectrally similar to other widely used dyes such as Alexa Fluor® 594, CF®594, and DyLight® 594[3]. The alkyne modification allows for its covalent attachment to azide-containing molecules through the highly specific and efficient click reaction[4].
Table 1: Quantitative Data for this compound and Equivalents
| Property | Value | Reference |
| Excitation Maximum | 590 nm | [1][3] |
| Emission Maximum | 617 nm | [1][3] |
| Recommended Laser Lines | 561 nm or 594 nm | [1][3] |
| Extinction Coefficient | ~88,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield* | 0.66 | [5] |
| pH Sensitivity | Insensitive from pH 4 to 10 | [1][2][3] |
| Solubility | Water, DMSO, DMF | [3] |
*Quantum yield value is for the equivalent dye, Alexa Fluor® 594.
Principle of Detection: Click Chemistry
The detection of intracellular targets with this compound is based on the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This bioorthogonal reaction forms a stable triazole linkage between the alkyne group on the dye and an azide (B81097) group on the target molecule[4]. The reaction is highly specific and does not interfere with native cellular components, ensuring low background and high-fidelity labeling[6].
The process typically involves three main stages:
-
Metabolic Labeling (Optional but common): Cells are incubated with a metabolic precursor containing an azide group. For example, azide-modified nucleosides (e.g., 5-ethynyl-2'-deoxyuridine, EdU, is the alkyne analog used to detect azide dyes, while azido-sugars like N-azidoacetylgalactosamine, GalNAz, are used to incorporate azides) are incorporated into newly synthesized DNA or glycoproteins, respectively[7][8].
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow the click chemistry reagents to enter the cell and access the intracellular target.
-
Click Reaction: The fixed and permeabilized cells are incubated with a reaction cocktail containing this compound, a copper(I) source (typically from a copper(II) salt like CuSO₄ with a reducing agent), and a copper-chelating ligand to catalyze the reaction and protect the sample[9].
Caption: General workflow for intracellular labeling using this compound.
Experimental Protocols
The following are detailed protocols for common applications of this compound. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
Protocol 1: General Intracellular Labeling of Azide-Modified Targets
This protocol describes the fundamental steps for labeling azide-tagged biomolecules that have been introduced into cells, for instance, through metabolic labeling.
Materials:
-
Cells cultured on coverslips or in microplates, containing azide-modified target molecules.
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
This compound (stock solution in DMSO, e.g., 1-10 mM)
-
Click Reaction Buffer (e.g., Thermo Fisher Click-iT® Cell Reaction Buffer Kit or a Tris-based buffer)
-
Copper(II) Sulfate (CuSO₄) Solution (e.g., 100 mM in dH₂O)
-
Click Reaction Reductant/Additive (e.g., Sodium Ascorbate or Thermo Fisher Click-iT® Cell Buffer Additive)
-
Nuclear Counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade Mounting Medium
Procedure:
-
Cell Fixation: a. Remove the culture medium from the cells. b. Wash the cells twice with PBS. c. Add the Fixative Solution (4% PFA) and incubate for 15-20 minutes at room temperature[10]. d. Remove the fixative and wash the cells twice with PBS.
-
Cell Permeabilization: a. Add Permeabilization Buffer (0.25% Triton™ X-100) and incubate for 15-20 minutes at room temperature[10]. b. Remove the permeabilization buffer and wash the cells twice with Wash Buffer (3% BSA in PBS).
-
Click Reaction: a. Important: Prepare the Click Reaction Cocktail immediately before use and add the components in the specified order to prevent premature reaction. The final concentration of the alkyne dye is typically in the range of 1-10 µM[11]. b. For a 500 µL reaction volume, combine the following in order:
- Click Reaction Buffer: 443 µL
- CuSO₄ Solution: 10 µL (final concentration ~2 mM)
- This compound stock: 2.5 µL (final concentration ~5 µM, adjust as needed)
- Click Reaction Reductant/Additive: 45 µL c. Mix the cocktail thoroughly. d. Remove the wash buffer from the cells and add the Click Reaction Cocktail. e. Incubate for 30 minutes at room temperature, protected from light[12].
-
Washing and Counterstaining: a. Remove the reaction cocktail and wash the cells once with Wash Buffer. b. (Optional) If desired, incubate with a nuclear counterstain like DAPI or Hoechst 33342 according to the manufacturer's instructions. c. Wash the cells twice with PBS.
-
Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image the cells using a fluorescence microscope with appropriate filters for BP Fluor 594 (Excitation/Emission: ~590/617 nm) and the chosen counterstain.
Application Example: Visualizing Newly Synthesized Glycoproteins
This application uses metabolic labeling to incorporate an azide-modified sugar, N-azidoacetylgalactosamine (GalNAz), into cellular glycoproteins.
Caption: Metabolic incorporation of GalNAz into glycoproteins.
Protocol Additions for Glycoprotein Labeling:
-
Metabolic Labeling Step: Before starting Protocol 1, incubate the cells in culture medium supplemented with a final concentration of 25-50 µM of peracetylated GalNAz (Ac₄GalNAz) for 48-72 hours[7]. This allows for the metabolic incorporation of the azide sugar into newly synthesized glycoproteins.
-
Proceed with Protocol 1: After the metabolic labeling period, proceed with the fixation, permeabilization, and click reaction steps as described in Protocol 1 to visualize the azide-tagged glycoproteins with this compound.
Troubleshooting
Table 2: Common Issues and Solutions for Intracellular Staining
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inefficient metabolic labeling. - Incomplete fixation or permeabilization. - Inactive click reaction cocktail. - Low target abundance. | - Optimize concentration and incubation time of the azide precursor. - Empirically test different fixation/permeabilization conditions. - Prepare the click reaction cocktail fresh each time and add components in the correct order. Use high-quality reagents. - Ensure the target protein is expressed in the chosen cell type. Use a positive control. |
| High Background | - Non-specific binding of the alkyne dye. - Insufficient washing. - Autofluorescence of cells. | - Decrease the concentration of this compound. - Increase the number and duration of wash steps, especially after the click reaction. Include a detergent like Tween or Triton X-100 in wash buffers[13]. - Include an unstained control to assess autofluorescence. |
| Cell Morphology is Poor | - Harsh fixation or permeabilization. | - Reduce the concentration or incubation time of the fixative/permeabilization agent. - Ensure all centrifugation steps are performed at appropriate speeds (e.g., 400-600 x g) to avoid damaging cells[6]. |
| Signal is Punctate or Aggregated | - The alkyne dye has precipitated. | - Ensure the dye is fully dissolved in DMSO before adding to the aqueous reaction cocktail. - Briefly vortex the reaction cocktail after adding all components. |
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize this compound for high-quality intracellular imaging and analysis.
References
- 1. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 2. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Click-iT™ EdU Microplate Assay - FAQs [thermofisher.com]
- 12. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Multi-Color Imaging with BP Fluor 594 Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 594 Alkyne is a bright and photostable red-fluorescent probe that is ideally suited for multi-color fluorescence imaging. Its narrow excitation and emission spectra minimize bleed-through into adjacent channels, making it an excellent choice for complex experiments requiring the simultaneous detection of multiple targets. This document provides detailed application notes and protocols for utilizing this compound in conjunction with other fluorophores for multi-color imaging applications, including immunofluorescence and the detection of nascent biomolecules via click chemistry.
This compound is an alkyne-activated fluorescent probe that reacts with azide-containing molecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.[1][2] This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of target molecules in complex biological samples.[3][4]
Spectral Properties and Fluorophore Selection
BP Fluor 594 has an excitation maximum at approximately 590 nm and an emission maximum at around 617 nm.[5][6] These spectral characteristics make it compatible with common laser lines, such as the 561 nm and 594 nm lasers.[5][7] When designing multi-color imaging experiments, it is crucial to select fluorophores with minimal spectral overlap to avoid bleed-through.[8][9]
Table 1: Recommended Fluorophore Combinations for Multi-Color Imaging with this compound
| Channel | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Laser Line(s) | Notes |
| Blue | DAPI | 358 | 461 | 405 nm | Excellent nuclear counterstain with low background. |
| Green | Alexa Fluor 488 | 495 | 519 | 488 nm | Bright and photostable, widely used for immunofluorescence. |
| Red | BP Fluor 594 | 590 | 617 | 561 nm, 594 nm | Bright red fluorescence with minimal spectral overlap with green and blue channels. |
| Far-Red | Alexa Fluor 647 | 650 | 668 | 633 nm, 640 nm | For four-color imaging, provides excellent spectral separation. |
Application Note 1: Three-Color Immunofluorescence Staining of the Cytoskeleton
This protocol describes the simultaneous visualization of three key cytoskeletal components: F-actin, α-tubulin, and vimentin, using a combination of this compound, Alexa Fluor 488, and DAPI.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 6. BP Fluor 594 C5 Maleimide | BroadPharm [broadpharm.com]
- 7. BP Fluor 594 Azide, 1872449-19-8 | BroadPharm [broadpharm.com]
- 8. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. BleedThrough | Scientific Volume Imaging [svi.nl]
Troubleshooting & Optimization
How to reduce high background with BP Fluor 594 Alkyne
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BP Fluor 594 Alkyne. Our goal is to help you overcome challenges with high background fluorescence and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bright, red-fluorescent probe equipped with an alkyne group.[1] It is primarily used for the detection and visualization of azide-containing biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2] This powerful labeling technique is employed in a wide range of applications, including the analysis of newly synthesized DNA, proteins, and post-translational modifications.[3][4]
Q2: What are the excitation and emission maxima of BP Fluor 594?
BP Fluor 594 has an absorption (excitation) maximum at approximately 590 nm and an emission maximum at around 617 nm.[5][6][7] It is compatible with 561 nm and 594 nm laser lines for fluorescence microscopy and flow cytometry.[5][6][7]
Q3: Is this compound compatible with live-cell imaging?
The standard copper-catalyzed click chemistry (CuAAC) protocol is generally not recommended for live-cell imaging due to the cytotoxicity of the copper catalyst.[8] For live-cell applications, it is advisable to use copper-free click chemistry methods, such as those employing dibenzocyclooctyne (DBCO) reagents.
Q4: How should I store this compound?
For optimal performance and stability, this compound should be stored at -20°C, desiccated, and protected from light.[9]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue that can obscure specific signals and compromise data quality. The following guide details potential causes and solutions to help you minimize background and enhance your signal-to-noise ratio.
Problem 1: Diffuse, widespread background across the entire sample.
This is often indicative of unbound fluorescent probe or autofluorescence.
Experimental Workflow for Minimizing Diffuse Background
Caption: A step-by-step workflow highlighting key optimization points to reduce diffuse background fluorescence.
| Potential Cause | Recommended Solution | Detailed Protocol |
| Insufficient Washing | Increase the number and duration of wash steps. Incorporate a mild detergent. | After the click reaction, increase the number of washes from 3 to 5. Extend the duration of each wash from 5 minutes to 10-15 minutes. Use a wash buffer (e.g., PBS) containing 0.1% Tween-20 or Triton X-100 to help remove non-specifically bound dye.[10] |
| Excessive Probe Concentration | Titrate the this compound to determine the optimal concentration. | Perform a concentration-response experiment. Start with the manufacturer's recommended concentration and test 2-fold and 5-fold lower concentrations to find the lowest concentration that provides a strong specific signal with minimal background.[10] |
| Non-Specific Binding | Implement a blocking step before the click reaction. | Before adding the click reaction cocktail, incubate your fixed and permeabilized cells with a blocking buffer, such as 3% BSA in PBS, for 30-60 minutes at room temperature.[11] |
| Cellular Autofluorescence | Perform a quenching step after fixation. | After fixation with paraformaldehyde (PFA), incubate the cells with 100 mM glycine (B1666218) in PBS for 15 minutes at room temperature to quench free aldehyde groups, which can contribute to autofluorescence.[10] |
Problem 2: Fluorescent puncta or aggregates in the sample, including negative controls.
This issue often arises from the precipitation of the fluorescent alkyne probe.
Troubleshooting Logic for Fluorescent Aggregates
Caption: A simple flowchart for diagnosing and resolving issues with fluorescent aggregates.
| Potential Cause | Recommended Solution | Detailed Protocol |
| Probe Aggregation | Centrifuge the this compound stock solution before use. | Before preparing your click reaction cocktail, centrifuge the stock solution of this compound at high speed (e.g., >10,000 x g) for 5-10 minutes. Carefully pipette the supernatant for your experiment, avoiding the pellet.[10] |
Problem 3: Weak non-specific labeling observed even with optimized washing and probe concentration.
This may be due to interactions involving the copper catalyst or hydrophobic interactions of the dye.
The Role of Copper in Specific and Non-Specific Click Reactions
Caption: Diagram illustrating both the desired specific click reaction and a potential non-specific, copper-mediated interaction leading to background.
| Potential Cause | Recommended Solution | Detailed Protocol |
| Copper-Mediated Non-Specific Binding | Optimize the stoichiometry of the click reaction components. | Ensure the correct ratio of copper, a stabilizing ligand like THPTA, and a reducing agent (e.g., sodium ascorbate).[10][12] Using an excess of the reducing agent relative to the copper can help maintain the catalytic Cu(I) state and minimize side reactions.[12] |
| Hydrophobic Interactions | Consider using alternative wash buffers post-labeling. | Some researchers have reported using wash solutions containing urea (B33335) or guanidine (B92328) hydrochloride to disrupt non-specific hydrophobic interactions between the dye and cellular components.[11] This should be tested carefully as it can affect sample integrity. |
Summary of Recommended Reagent Concentrations for Optimization
| Reagent | Typical Starting Concentration | Optimization Range/Suggestion |
| 4% PFA (Fixation) | 4% in PBS | 10-15 minutes at room temperature[10] |
| Triton X-100 (Permeabilization) | 0.1% - 0.5% in PBS | 0.1% for membrane proteins, 0.5% for nuclear proteins[10] |
| Glycine (Quenching) | 100 mM in PBS | 15 minutes at room temperature |
| BSA (Blocking) | 3% in PBS | 30-60 minutes at room temperature |
| This compound | Manufacturer's recommendation | Titrate down (e.g., 2-fold and 5-fold lower)[10] |
| CuSO₄ | 1 mM | Adjust based on ligand and experimental needs[12] |
| THPTA (Ligand) | 1-2 mM | Use a 1:2 to 1:5 molar ratio of CuSO₄ to THPTA[13] |
| Sodium Ascorbate | 15 mM | Should be in excess of CuSO₄[12] |
| Tween-20 (Wash Buffer) | 0.1% in PBS | Use for all post-reaction wash steps |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BP Fluor 555 Alkyne | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. BP Fluor 594 Cadaverine | BroadPharm [broadpharm.com]
- 6. BP Fluor 594 C5 Maleimide | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Alexa Fluor™ 594 Alkyne (Alexa Fluor™ 594 Carboxamido-(5-(and 6-)Propargyl), Bis(Triethylammonium Salt)), mixed isomers 0.5 mg [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
Troubleshooting non-specific binding of BP Fluor 594 Alkyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing non-specific binding with BP Fluor 594 Alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence, or non-specific binding, in experiments utilizing this compound can stem from several factors. The most common issues include suboptimal concentration of the alkyne probe, inadequate washing steps, non-specific interactions of the copper (I) catalyst, and inherent autofluorescence of the sample.[1][2][3] The BP Fluor 594 dye itself, being a bright, red-fluorescent probe, can contribute to significant background if not properly managed during the experimental workflow.[4][5]
Q2: How can I be sure that the background I'm observing is due to non-specific binding of this compound?
To confirm non-specific binding, it is crucial to include proper negative controls in your experiment. A key control is a sample that has not been treated with the corresponding azide (B81097) but is still subjected to the full click reaction with this compound.[1][2] If significant fluorescence is observed in this control, it strongly indicates non-specific binding of the alkyne probe.
Q3: Can the copper catalyst in the click reaction contribute to non-specific signal?
Yes, the copper (I) catalyst, essential for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, can contribute to background signal.[1][6] Copper ions can bind non-specifically to proteins and other biomolecules, leading to off-target fluorescence.[1][6] This is a known phenomenon where the reaction of native proteins with terminal alkynes in the presence of a Cu(I) catalyst can result in weak, non-specific protein labeling.[6] To mitigate this, using a copper-chelating ligand like THPTA is highly recommended.[7][8]
Q4: Are there any alternatives to copper-catalyzed click chemistry to reduce background?
For applications where copper toxicity or copper-mediated background is a concern, a copper-free click chemistry approach using a strained cyclooctyne (B158145) (e.g., DBCO) derivative of the fluorophore can be an excellent alternative.[9][10] BP Fluor 594 is also available as a DBCO conjugate for such applications.[9]
Troubleshooting Guides
Issue 1: High, Diffuse Background Fluorescence
If you are observing a high, diffuse background signal across your entire sample, it is likely due to unbound this compound or widespread non-specific binding.
Caption: Troubleshooting workflow for high diffuse background.
-
Optimize this compound Concentration: An excess of the fluorescent alkyne can lead to increased non-specific binding. Perform a titration experiment to determine the lowest effective concentration that maintains a strong specific signal.
-
Enhance Washing Steps: Insufficient washing is a common cause of high background. Increase the number and duration of wash steps after the click reaction.
-
Incorporate a Detergent: Adding a mild detergent, such as 0.05% Tween-20, to your wash buffer can help remove non-specifically bound probe, particularly in fixed and permeabilized cells.[2]
-
Implement a Blocking Step: Pre-incubating your sample with a blocking agent like Bovine Serum Albumin (BSA) can prevent non-specific binding of the fluorescent probe to cellular components.[1][2]
-
Verify Reagent Purity and Preparation: Ensure that your this compound and other click chemistry reagents are of high quality and that solutions, especially the sodium ascorbate, are freshly prepared.[1]
Issue 2: Punctate or Aggregated Background Signal
The appearance of bright, punctate background or fluorescent aggregates can be due to precipitation of the this compound or issues with the click reaction cocktail.
Caption: Troubleshooting workflow for punctate background.
-
Ensure Complete Solubilization: Confirm that the this compound is fully dissolved in a suitable solvent like DMSO before preparing the final reaction mix.
-
Filter the Alkyne Stock Solution: If you suspect precipitation in your stock solution, consider filtering it through a 0.2 µm syringe filter.
-
Prepare Fresh Click Reaction Cocktail: The click reaction cocktail should always be prepared immediately before use.[2] Components, especially the copper sulfate (B86663) and sodium ascorbate, should be added in the correct order to prevent precipitation.
-
Optimize Copper and Ligand Concentrations: High concentrations of copper can sometimes lead to precipitation. Ensure you are using an appropriate copper chelating ligand (e.g., THPTA) at a sufficient excess (e.g., 5-fold) over the copper sulfate.[1]
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for optimizing your experiment to reduce non-specific binding of this compound.
Table 1: this compound Concentration Titration
| Concentration | Signal Intensity (Specific) | Background Intensity (Non-specific) | Signal-to-Noise Ratio |
| 10 µM | High | High | Low |
| 5 µM | High | Moderate | Moderate |
| 2 µM | Good | Low | High |
| 1 µM | Moderate | Very Low | Moderate |
| 0.5 µM | Low | Very Low | Low |
Note: Optimal concentration may vary depending on the cell type and azide incorporation level. The bolded row indicates a common starting point for optimization.
Table 2: Click Reaction Component Concentrations for Cellular Imaging
| Component | Stock Solution | Final Concentration Range | Key Consideration |
| This compound | 10 mM in DMSO | 1 - 5 µM | Titrate to find the lowest effective concentration.[2] |
| Copper (II) Sulfate (CuSO₄) | 100 mM in H₂O | 100 - 200 µM | Use high-purity, fresh solutions. |
| THPTA (or other ligand) | 100 mM in H₂O | 500 µM - 1 mM | Use at a 5:1 ratio to CuSO₄ to chelate copper.[7] |
| Sodium Ascorbate | 100 mM in H₂O | 1 - 2 mM | Prepare fresh for each experiment. [2] |
Experimental Protocols
Protocol 1: Titration of this compound for Optimal Signal-to-Noise
This protocol outlines a method to determine the optimal concentration of this compound for your specific experimental setup.
-
Cell Preparation: Prepare azide-labeled and negative control (no azide) cells as per your standard protocol.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes. Wash thoroughly with PBS between steps.
-
Blocking: Block with 3% BSA in PBS for 30 minutes at room temperature.[2]
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in your click reaction buffer to achieve final concentrations of 10, 5, 2, 1, and 0.5 µM.
-
Click Reaction: Prepare the complete click reaction cocktail for each concentration, adding the copper sulfate, ligand, and finally the fresh sodium ascorbate. Incubate samples for 30-60 minutes at room temperature, protected from light.[2]
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.[2]
-
Imaging and Analysis: Acquire images using consistent settings for all samples. Quantify the mean fluorescence intensity of the specific signal (in azide-labeled cells) and the background (in non-azide-labeled cells) to determine the optimal signal-to-noise ratio.
Protocol 2: General Protocol for Click Chemistry with this compound in Fixed Cells
This protocol provides a starting point for performing a click reaction with this compound.
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO
-
Copper (II) Sulfate (CuSO₄): 100 mM in water
-
THPTA: 100 mM in water
-
Sodium Ascorbate: 100 mM in water (prepare fresh)
-
-
Cell Preparation: After azide labeling, fix and permeabilize your cells.
-
Blocking: Incubate with 3% BSA in PBS for 30 minutes.
-
Prepare Click Reaction Cocktail (for 1 mL):
-
888 µL PBS
-
2 µL of 10 mM this compound (final concentration 2 µM)
-
10 µL of 100 mM THPTA (final concentration 1 mM)
-
2 µL of 100 mM CuSO₄ (final concentration 200 µM)
-
Mix the above components well.
-
Add 100 µL of 100 mM Sodium Ascorbate (final concentration 10 mM) immediately before use and mix.
-
-
Incubation: Add the click reaction cocktail to your samples and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing:
-
Wash three times with PBS + 0.05% Tween-20.
-
Wash two times with PBS.
-
-
Downstream Processing: Proceed with counterstaining and imaging.
Signaling Pathways and Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The CuAAC reaction mechanism for labeling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BP Fluor 594 DBCO | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BP Fluor 594 Alkyne Imaging
Welcome to the technical support center for BP Fluor 594 Alkyne imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a high signal-to-noise ratio.
Troubleshooting Guide
High background, low signal, and photobleaching are common challenges in fluorescence microscopy. The following table outlines potential issues you might encounter during your this compound imaging experiments, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence: Intrinsic fluorescence from cells or tissues.[1] 2. Excess/Unbound Probe: Residual this compound not washed away.[2] 3. Non-specific Binding: The probe is binding to cellular components other than the target.[1][3] 4. Fixation-Induced Fluorescence: Aldehyde fixatives (e.g., formaldehyde (B43269), glutaraldehyde) can increase autofluorescence.[4] 5. Suboptimal Click Reaction Conditions: Incomplete reaction leading to side products or unbound reagents.[2][5] | 1. Autofluorescence Quenching: Include an unstained control to assess autofluorescence.[1] Use a commercial quenching agent or perform photobleaching before labeling.[4] 2. Optimize Probe Concentration & Washing: Titrate the this compound concentration to find the lowest effective concentration. Increase the number and duration of wash steps after the click reaction.[2] 3. Blocking: Use a blocking agent like Bovine Serum Albumin (BSA) in your buffers to reduce non-specific binding.[2] 4. Alternative Fixation: Consider using a non-aldehyde-based fixative like methanol (B129727) or acetone. If using aldehydes, treat with a reducing agent like sodium borohydride (B1222165) after fixation.[6] 5. Optimize Click Reaction: Ensure all click chemistry reagents are fresh and used at optimal concentrations. Use a copper-chelating ligand to minimize copper-mediated background.[2] |
| Low or No Signal | 1. Inefficient Click Reaction: Suboptimal concentrations of copper, reducing agent, or ligand.[7] 2. Degraded Reagents: this compound, azide (B81097) partner, or click chemistry reagents may have degraded. 3. Insufficient Target Labeling: The azide-modified biomolecule is not present in sufficient quantities. 4. Incorrect Imaging Settings: Excitation and emission filters are not optimal for BP Fluor 594.[8] 5. Photobleaching: The fluorophore has been destroyed by excessive light exposure.[9][10] | 1. Optimize Click Reaction Cocktail: Prepare the click reaction cocktail fresh each time. Titrate the concentrations of copper sulfate, reducing agent (e.g., sodium ascorbate), and ligand.[7] A typical starting point is a 1:5 ratio of copper to ligand.[2] 2. Use Fresh Reagents: Store all reagents according to the manufacturer's instructions and prepare fresh solutions. 3. Confirm Target Labeling: Use a positive control to ensure the azide modification of your target molecule was successful. 4. Optimize Imaging Parameters: Use a laser line and filter set appropriate for BP Fluor 594 (Excitation max: ~590 nm, Emission max: ~617 nm).[8][11] 5. Minimize Photobleaching: Reduce laser power and exposure time. Use an antifade mounting medium.[6][9][12] |
| Photobleaching (Signal Fades Quickly) | 1. High Excitation Light Intensity: Excessive laser power is rapidly destroying the fluorophore.[9] 2. Long Exposure Times: Prolonged illumination leads to cumulative photodamage.[10] 3. Presence of Oxygen: Molecular oxygen can react with the excited fluorophore, leading to its destruction.[4] | 1. Reduce Excitation Intensity: Use the lowest laser power that provides an adequate signal.[9] 2. Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[10] 3. Use Antifade Reagents: Mount samples in a commercially available antifade mounting medium containing oxygen scavengers.[6][12] |
| Uneven or Patchy Staining | 1. Incomplete Permeabilization: The click chemistry reagents are not able to access the target molecule inside the cell.[11] 2. Cell Clumping or Uneven Seeding: Cells are not in a monolayer, leading to inconsistent staining. 3. Inadequate Reagent Mixing: The click reaction cocktail was not mixed thoroughly before or during application. | 1. Optimize Permeabilization: Titrate the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).[13] 2. Ensure Monolayer Culture: Seed cells at an appropriate density to avoid clumping. 3. Ensure Thorough Mixing: Gently agitate samples during incubation with the click reaction cocktail. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A1: The optimal concentration can vary depending on the cell type and the abundance of the target molecule. It is recommended to perform a titration experiment starting from a low concentration (e.g., 1-5 µM) and increasing it until a good signal-to-noise ratio is achieved without significant background.[2]
Q2: Can I perform live-cell imaging with this compound?
A2: While BP Fluor 594 itself is cell-permeable, the copper-catalyzed click reaction (CuAAC) can be toxic to live cells due to the presence of copper ions.[7][14] For live-cell imaging, it is highly recommended to use a copper-free click chemistry approach with a compatible azide partner (e.g., a DBCO-modified azide).
Q3: How can I be sure that my click reaction is working efficiently?
A3: To validate your click reaction, you can use a positive control. This could be a commercially available azide-modified component that is known to be easily labeled. Additionally, you can test your reaction components on a known alkyne and azide pair and analyze the product by methods like mass spectrometry before proceeding with cellular experiments.[7]
Q4: What are the best practices for storing this compound?
A4: this compound should be stored at -20°C, protected from light and moisture. It is advisable to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles.
Q5: My unstained control cells show significant fluorescence in the red channel. What should I do?
A5: This is likely due to cellular autofluorescence.[1] You can try to reduce this by using a specialized autofluorescence quenching kit, or by performing a photobleaching step on your unstained sample before acquiring images of your stained samples. Choosing a fluorophore with a longer emission wavelength (far-red or near-infrared) can also help to avoid the spectral regions where autofluorescence is most prominent.
Experimental Protocols
Below are detailed protocols for key experimental steps.
Cell Fixation and Permeabilization
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation:
-
Option A (Formaldehyde): Incubate cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[13]
-
Option B (Methanol): Incubate cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
-
Wash the cells three times with PBS.
-
Permeabilization (if required for intracellular targets):
-
Incubate cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[13]
-
-
Wash the cells three times with PBS.
Copper-Catalyzed Click Reaction (CuAAC)
Important: Prepare the click reaction cocktail immediately before use.
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO
-
Copper(II) Sulfate (CuSO₄): 100 mM in water[13]
-
Copper-chelating Ligand (e.g., THPTA or BTTAA): 50 mM in water
-
Reducing Agent (e.g., Sodium Ascorbate): 500 mM in water (prepare fresh)
-
-
Prepare the Click Reaction Cocktail (for one coverslip, 500 µL total volume): [13]
-
To 440 µL of PBS with 3% BSA, add the following in order, vortexing gently after each addition:
-
2.5 µL of this compound stock solution (final concentration: 50 µM)
-
5 µL of Copper(II) Sulfate stock solution (final concentration: 1 mM)
-
12.5 µL of Ligand stock solution (final concentration: 1.25 mM)
-
40 µL of Sodium Ascorbate stock solution (final concentration: 40 mM)
-
-
-
Remove the PBS from the fixed and permeabilized cells.
-
Add the 500 µL of the click reaction cocktail to the coverslip.
-
Incubate for 30 minutes at room temperature, protected from light.[13]
-
Wash the cells three times with PBS containing 3% BSA.
-
Wash twice with PBS.
-
(Optional) Proceed with nuclear counterstaining (e.g., DAPI).
-
Mount the coverslip on a microscope slide with an antifade mounting medium.
| Reagent | Stock Concentration | Volume for 500 µL Cocktail | Final Concentration |
| This compound | 10 mM | 2.5 µL | 50 µM |
| Copper(II) Sulfate | 100 mM | 5 µL | 1 mM |
| Ligand (e.g., THPTA) | 50 mM | 12.5 µL | 1.25 mM |
| Sodium Ascorbate | 500 mM | 40 µL | 40 mM |
| PBS with 3% BSA | - | 440 µL | - |
Visualizations
Caption: Experimental workflow for this compound imaging.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emsdiasum.com [emsdiasum.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. BP Fluor 594 Azide, 1872449-19-8 | BroadPharm [broadpharm.com]
- 12. biocompare.com [biocompare.com]
- 13. abpbio.com [abpbio.com]
- 14. pubs.acs.org [pubs.acs.org]
Preventing photobleaching of BP Fluor 594 Alkyne
Welcome to the technical support center for BP Fluor 594 Alkyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and achieve optimal results in your fluorescence imaging experiments.
Troubleshooting Guide & FAQs
This section addresses common issues related to the photobleaching of this compound in a question-and-answer format.
Q1: Why is my this compound signal fading so quickly?
A1: Rapid signal loss, or photobleaching, is the irreversible photochemical destruction of a fluorophore.[1][2] It's primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that permanently damage the dye molecule.[1][3][4] Several factors can accelerate this process:
-
High-Intensity Illumination: Using excessive laser power or light source intensity dramatically increases the rate of photobleaching.[1][5]
-
Prolonged Exposure: The longer the fluorophore is exposed to excitation light, the more photobleaching will occur.[1][6]
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching.[3][4]
-
Suboptimal Environmental Conditions: Factors like improper pH can affect the stability of the fluorophore. However, BP Fluor 594 is noted to be stable across a wide pH range (pH 4-10).[7][8]
Q2: What is the most effective way to prevent photobleaching?
A2: The most effective strategy is to use a high-quality antifade mounting medium.[5] These reagents are designed to scavenge reactive oxygen species, thereby protecting the fluorophore and extending its fluorescent lifetime.[1] Combining an antifade agent with optimized imaging parameters provides the best protection.
Q3: Which antifade mounting media are recommended for this compound?
A3: BP Fluor 594 is spectrally equivalent to Alexa Fluor™ 594.[8][9] Therefore, antifade reagents that show high performance with Alexa Fluor™ 594 are excellent choices. Commercial antifade reagents are generally recommended over homemade recipes for consistency and performance.
| Antifade Mounting Medium | Key Features | Recommended Use |
| ProLong™ Diamond & ProLong™ Gold | Hard-setting mountants that offer superior protection against photobleaching, especially for Alexa Fluor dyes.[10][11] Cures to form a permanent seal. | Ideal for long-term sample archival and high-resolution imaging. |
| SlowFade™ Diamond | Non-curing (soft-set) mountant offering excellent protection across the visible spectrum with less initial quenching of the signal.[10] Allows for immediate imaging. | Suitable for experiments where samples will be imaged shortly after mounting. |
| VECTASHIELD® | A widely used antifade reagent. Note: Some formulations may be incompatible with certain cyanine (B1664457) dyes.[11][12] | General use for fixed-cell immunofluorescence. |
| Fluoroshield™ | Aqueous mounting medium that prevents photobleaching of a wide range of dyes, including Alexa Fluor™ 594. | Suitable for immunofluorescence applications like IHC, ICC, and ISH. |
This table summarizes commercially available antifade reagents compatible with fluorophores spectrally similar to this compound.
Q4: How can I optimize my microscope settings to minimize photobleaching?
A4: Optimizing your acquisition parameters is a critical step in reducing photobleaching, which can be done with or without antifade reagents.[13]
-
Reduce Illumination Intensity: Use the lowest laser power or light intensity that provides a sufficient signal-to-noise ratio.[1] Neutral density filters can be used to precisely control intensity.[3]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.[1] Modern sensitive cameras can detect faint signals with very short exposures.
-
Limit Illumination Area: Use the field diaphragm to illuminate only the area being captured by the camera.
-
Avoid Unnecessary Exposure: Use transmitted light or a lower magnification to locate the region of interest before exposing the sample to high-intensity fluorescence excitation light.[14]
-
Use Appropriate Filters: Ensure your filter sets are optimized for the excitation and emission spectra of BP Fluor 594 (Ex/Em: ~590/617 nm) to maximize signal collection and minimize bleed-through and unnecessary excitation.[7]
Q5: Can I prepare my own antifade solution?
A5: While recipes for antifade solutions using agents like n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), or p-phenylenediamine (B122844) (PPD) are available, they come with challenges. PPD is highly effective but can be toxic and may react with certain dyes.[12] NPG can be difficult to dissolve.[12] For consistency, safety, and performance, commercially formulated mounting media are strongly recommended.[14]
Experimental Protocols & Workflows
Protocol: Mounting Fixed Cells with an Antifade Reagent
This protocol provides a general procedure for mounting adherent cells on coverslips using a commercial antifade mounting medium.
Materials:
-
Cell sample fixed on a glass coverslip
-
Phosphate-buffered saline (PBS)
-
Microscope slide
-
Antifade mounting medium (e.g., ProLong™ Gold)
-
Fine-tipped forceps
-
Pipette
Procedure:
-
Final Wash: Perform a final wash of the stained cells on the coverslip with PBS to remove any residual buffer salts.
-
Remove Excess Buffer: Carefully aspirate the PBS. Use the edge of a laboratory wipe to gently wick away any remaining liquid from the coverslip. Do not allow the cell monolayer to dry out.
-
Apply Antifade Medium: Place the microscope slide on a level surface. Dispense a single drop of the antifade mounting medium onto the slide.
-
Mount Coverslip: Using forceps, carefully pick up the coverslip, invert it so the cell-side is facing down, and gently lower it onto the drop of mounting medium at an angle to avoid trapping air bubbles.
-
Cure (for hard-setting media): Allow the slide to cure according to the manufacturer's instructions (e.g., 24 hours at room temperature in the dark for ProLong™ Gold). This allows the mountant to harden and achieve the optimal refractive index.[11]
-
Seal (Optional but Recommended): For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent drying and protect against oxidation.
-
Image: The sample is now ready for fluorescence microscopy. Store slides flat at 4°C, protected from light.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting photobleaching issues.
A troubleshooting workflow for addressing photobleaching of this compound.
Mechanism of Photobleaching Diagram
This diagram illustrates the simplified photochemical process leading to photobleaching.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. What causes photobleaching? | AAT Bioquest [aatbio.com]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. BP Fluor 594 C5 Maleimide | BroadPharm [broadpharm.com]
- 8. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 9. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 10. SlowFade® 褪色防止用封入剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. bidc.ucsf.edu [bidc.ucsf.edu]
- 13. biocompare.com [biocompare.com]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: BP Fluor 594 Alkyne and Amino Acid Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for fluorescence quenching of BP Fluor 594 Alkyne by amino acids.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This occurs when the fluorophore interacts with another molecule, known as a quencher, which provides a non-radiative pathway for the excited state energy to be dissipated.
Q2: Can amino acids quench the fluorescence of this compound?
A2: Yes, certain amino acids have been shown to quench the fluorescence of rhodamine-based dyes, a class to which BP Fluor 594 belongs. This quenching can occur when the fluorophore is in close proximity to these amino acid residues within a labeled protein or peptide.
Q3: Which amino acids are known to quench this compound?
A3: Based on studies with structurally similar fluorophores, the primary amino acids that can act as quenchers are Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Histidine (His) .[1][2] Tryptophan and Tyrosine are generally the most efficient quenchers.[1]
Q4: What is the mechanism of quenching by these amino acids?
A4: The quenching of rhodamine dyes by these amino acids is typically a result of a combination of static and dynamic quenching mechanisms.[1] A primary mechanism is believed to be Photoinduced Electron Transfer (PET) , where an electron is transferred from the amino acid (donor) to the excited fluorophore (acceptor), leading to a non-fluorescent state.
Q5: I am using this compound in a click chemistry reaction to label a protein. Should I be concerned about quenching?
A5: Yes, if your protein of interest has Tryptophan, Tyrosine, Methionine, or Histidine residues near the site of labeling, you may observe a lower than expected fluorescence signal due to quenching. The degree of quenching will depend on the specific amino acid(s), their distance and orientation relative to the dye, and the local microenvironment.
Quantitative Data: Quenching of Alexa Fluor Dyes by Amino Acids
| Amino Acid | Quenching Type | Dynamic Quenching Rate Constant (kq) (M-1s-1) | Static Quenching Constant (Ks) (M-1) | Relative Quenching Efficiency |
| Tryptophan (Trp) | Static & Dynamic | 3.5 x 109 | 15.1 | Strong |
| Tyrosine (Tyr) | Dynamic | - | - | Strong |
| Methionine (Met) | Dynamic | - | - | Weak |
| Histidine (His) | Static & Dynamic | - | - | Weak |
Disclaimer: The data presented is for Alexa Fluor 488 as reported by Chen et al. (2010) and serves as a reference for the potential quenching of this compound.[1]
Experimental Protocols
Protocol 1: Assessing Amino Acid Quenching of this compound
This protocol outlines a fluorescence titration experiment to determine the quenching effect of a specific amino acid on this compound.
Materials:
-
This compound
-
Amino acid of interest (Tryptophan, Tyrosine, Methionine, or Histidine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader with excitation and emission filters appropriate for BP Fluor 594 (Excitation max: ~590 nm, Emission max: ~617 nm)
-
Concentrated stock solution of the amino acid in PBS
Procedure:
-
Prepare a working solution of this compound: Dilute the stock solution of this compound in PBS to a final concentration of 1 µM.
-
Prepare amino acid dilutions: Perform a serial dilution of the concentrated amino acid stock solution in PBS to create a range of concentrations (e.g., 0 mM to 100 mM).
-
Set up the 96-well plate:
-
Add 100 µL of the 1 µM this compound solution to each well.
-
Add 100 µL of the different amino acid dilutions to the wells, ensuring each concentration is tested in triplicate.
-
Include triplicate wells with 100 µL of PBS instead of the amino acid solution as a negative control (unquenched sample).
-
-
Incubate: Gently mix the plate and incubate at room temperature for 15 minutes, protected from light.
-
Measure fluorescence: Read the fluorescence intensity of each well using the fluorescence plate reader with the appropriate excitation and emission wavelengths for BP Fluor 594.
-
Data Analysis (Stern-Volmer Plot):
-
Calculate the average fluorescence intensity (F) for each amino acid concentration and the average intensity of the unquenched control (F0).
-
Calculate the ratio F0/F for each amino acid concentration.
-
Plot F0/F versus the concentration of the amino acid ([Q]). This is the Stern-Volmer plot.
-
The slope of this plot is the Stern-Volmer constant (KSV), which is a measure of the quenching efficiency.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal after click chemistry labeling. | Quenching by nearby amino acids: The this compound is successfully conjugated but its fluorescence is quenched by a proximal Trp, Tyr, Met, or His residue. | - Confirm labeling: Use a non-fluorescence-based method to confirm successful conjugation, such as a Western blot with an anti-rhodamine antibody or mass spectrometry. - Site-directed mutagenesis: If the protein structure is known, consider mutating the quenching amino acid residue(s) near the labeling site to a non-quenching residue (e.g., Alanine or Phenylalanine). - Introduce a spacer: If possible, redesign the labeling strategy to incorporate a longer linker between the alkyne and the protein backbone to increase the distance between the fluorophore and the quenching residue. |
| Inefficient click reaction: The low signal is due to poor labeling efficiency, not quenching. | - Optimize click chemistry conditions: Ensure all reagents are fresh and at the correct concentrations. Copper(I) is easily oxidized, so use a freshly prepared solution of a reducing agent like sodium ascorbate. - Check for interfering substances: Buffers containing chelating agents (e.g., Tris) or high concentrations of reducing agents can interfere with the copper catalyst. Use non-chelating buffers like HEPES or PBS. | |
| Fluorescence signal is lower than expected for a known labeled protein. | Environmental effects: The local microenvironment of the fluorophore can influence its quantum yield. | - Denaturation studies: Measure the fluorescence of the labeled protein under denaturing conditions (e.g., using 6M guanidinium (B1211019) chloride). An increase in fluorescence upon denaturation can indicate that the folded structure brings quenching residues into proximity with the dye. |
| Inconsistent fluorescence signal between different labeled proteins. | Different local environments: The presence and proximity of quenching amino acids will vary between proteins, leading to different levels of quenching. | - Sequence analysis: Analyze the amino acid sequence around the labeling site for the presence of potential quenching residues. This can help predict which proteins are more likely to exhibit quenching. |
Visualizations
Caption: Mechanism of fluorescence quenching by photoinduced electron transfer.
Caption: Workflow for assessing amino acid quenching of this compound.
Caption: Troubleshooting decision tree for low fluorescence signal.
References
Technical Support Center: Copper Catalyst Toxicity in Live-Cell Imaging with BP Fluor 594 Alkyne
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper catalyst toxicity during live-cell imaging experiments utilizing BP Fluor 594 Alkyne and other probes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell imaging studies.
Frequently Asked Questions (FAQs)
Q1: Why is the standard copper-catalyzed click reaction (CuAAC) toxic to live cells?
A1: The cytotoxicity of the conventional CuAAC reaction in live cells is primarily attributed to the copper(I) catalyst. This toxicity stems from the generation of reactive oxygen species (ROS) when Cu(I) is oxidized to Cu(II). The reducing agents, like sodium ascorbate (B8700270), used to maintain copper in its active Cu(I) state can also contribute to this process. ROS can cause significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to apoptosis or necrosis.[1]
Q2: What are the visible signs of copper toxicity in my live-cell imaging experiment?
A2: Signs of copper toxicity can manifest in several ways during your experiment. These include:
-
Morphological Changes: Cells may shrink, round up, detach from the culture surface, or exhibit membrane blebbing.
-
Reduced Cell Viability: A significant decrease in the number of live cells, which can be quantified using viability assays like MTT or Trypan Blue exclusion.
-
Decreased Proliferation: Inhibition or slowing of cell division.[2]
-
Apoptosis/Necrosis: Observable markers of programmed cell death or cellular breakdown.[2][3]
-
Loss of Fluorescent Signal: In prolonged or highly toxic conditions, dying cells will lose their fluorescent signal.
Q3: How can I reduce copper-induced cytotoxicity while using this compound?
A3: The primary strategy to minimize copper toxicity is to use a copper-chelating ligand. These ligands stabilize the Cu(I) oxidation state, which not only reduces the generation of ROS but can also accelerate the click reaction, allowing for lower copper concentrations and shorter incubation times.[1][4][5] Commonly used ligands include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).[1]
Q4: Are there alternatives to copper-catalyzed click chemistry for live-cell imaging?
A4: Yes, copper-free click chemistry is a powerful alternative for live-cell imaging. The most common method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIFO) that reacts spontaneously with an azide (B81097) without the need for a copper catalyst, thus eliminating the issue of copper toxicity.[6][7][8][9] Several fluorescent probes, including those with similar spectral properties to BP Fluor 594, are available with these functional groups (e.g., BP Fluor 594 DBCO).[10]
Q5: My fluorescent signal is weak. How can I improve it without increasing toxicity?
A5: Weak fluorescent signal can be due to several factors. Before increasing catalyst concentration, consider the following:
-
Optimize Reagent Concentrations: Ensure you are using the optimal concentrations of your azide-modified biomolecule and the this compound.
-
Reaction Time: While longer incubation can increase signal, it also increases toxicity. A time-course experiment is recommended to find the optimal balance.
-
Ligand-to-Copper Ratio: The ratio of ligand to copper is crucial. A common starting point is a 5:1 molar ratio of ligand to CuSO4.[4][5]
-
Purity of Reagents: Ensure all your reagents, especially the sodium ascorbate, are fresh. Prepare the sodium ascorbate solution immediately before use.
-
Cellular Uptake: Confirm that your azide-modified precursor is being efficiently incorporated by the cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Low Viability | High concentration of copper catalyst. | Reduce the final concentration of CuSO4. Use a copper-chelating ligand like THPTA or BTTES.[5][9] Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.[3][11] |
| Prolonged incubation time. | Reduce the incubation time for the click reaction. An initial time course experiment (e.g., 5, 10, 20, 30 minutes) is recommended.[12][13] | |
| Absence or insufficient concentration of a chelating ligand. | Ensure you are using a ligand and that the ligand-to-copper ratio is appropriate (e.g., 5:1).[4] | |
| Weak or No Fluorescent Signal | Inefficient click reaction. | Prepare the click reaction mixture immediately before adding it to the cells. Ensure the sodium ascorbate solution is fresh.[14] Optimize the concentrations of this compound and the copper catalyst. |
| Low incorporation of the azide-modified molecule. | Increase the incubation time or concentration of the azide-modified metabolic precursor. Confirm incorporation through an alternative method if possible. | |
| Presence of chelators in the media. | Avoid using media or buffers containing metal chelators like EDTA prior to the click reaction.[14] | |
| High Background Fluorescence | Non-specific binding of the fluorescent probe. | Decrease the concentration of this compound. Include extra washing steps after the click reaction. |
| Autofluorescence of cells or media. | Image cells in a phenol (B47542) red-free medium. Use appropriate filter sets and consider using spectral unmixing if available on your microscope. |
Quantitative Data Summary
The following tables summarize key quantitative data from published literature to guide your experimental design.
Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC
| Reagent | Recommended Concentration Range | Reference |
| CuSO4 | 50 - 100 µM | [4][9] |
| Chelating Ligand (e.g., THPTA, BTTES) | 250 - 500 µM | [4][9] |
| This compound (or similar dye-alkyne) | 10 - 25 µM | [4] |
| Sodium Ascorbate | 1 - 2.5 mM | [4][9] |
Table 2: Impact of Copper and Ligands on Cell Viability
| Cell Line | Copper Concentration | Ligand | Incubation Time | Cell Viability | Reference |
| OVCAR5 | Not specified, but part of optimized conditions | BTTAA derivative | 10 minutes | ~75% | [12][13][15] |
| HeLa, CHO, Jurkat | Not specified | THPTA | 5 minutes | Significantly protected from cytotoxicity | [5] |
| LNCaP | 75 µM | BTTES | 3 minutes | No apparent toxicity | [9] |
| SH-SY5Y | 25-200 µM (CuSO4) | None | 24-48 hours | Dose-dependent decrease | [11] |
| HepG2 | 16-64 µM (CuSO4) | None | 8 weeks | Impaired colony formation | [2] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling using Copper-Catalyzed Click Chemistry
This protocol provides a starting point for labeling azide-modified biomolecules in live cells with this compound. Optimization for specific cell types and experimental goals is recommended.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Metabolically label the cells by incubating them with an appropriate azide-modified precursor (e.g., an azido-sugar, amino acid, or nucleoside) for a predetermined time and concentration.
-
-
Preparation of Click Reaction Cocktail (prepare immediately before use):
-
In a microcentrifuge tube, prepare the following mixture in this order. The volumes can be scaled as needed. For a final volume of 1 mL:
-
To 950 µL of cell culture medium (without serum is often recommended), add 10 µL of a 10 mM stock solution of this compound (final concentration: 100 µM).
-
Add 10 µL of a 50 mM stock solution of CuSO4 (final concentration: 500 µM).
-
Add 20 µL of a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) (final concentration: 1 mM).
-
Vortex briefly.
-
Add 10 µL of a freshly prepared 100 mM stock solution of sodium ascorbate (final concentration: 1 mM).
-
Vortex gently.
-
-
-
Labeling Reaction:
-
Wash the cells once with warm PBS or serum-free medium.
-
Aspirate the wash solution and add the click reaction cocktail to the cells.
-
Incubate for 5-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol can be used to quantify the cytotoxic effects of your click reaction conditions.
-
Cell Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to different concentrations of the click reaction components (CuSO4, ligand, ascorbate) or the complete click cocktail for the desired amount of time. Include untreated cells as a control.
-
-
MTT Incubation:
-
After treatment, remove the media and add 100 µL of fresh media and 10 µL of 12 mM MTT stock solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization of Formazan:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by pipetting up and down.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
References
- 1. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper toxicity affects proliferation and viability of human hepatoma cells (HepG2 line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BP Fluor 594 DBCO | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Click-iT™ EdU Cell Proliferation Kit for Imaging, Alexa Fluor™ 594 dye - FAQs [thermofisher.com]
- 15. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. BP Fluor 594 Azide, 1872449-19-8 | BroadPharm [broadpharm.com]
- 17. BP Fluor 594 Cadaverine | BroadPharm [broadpharm.com]
- 18. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
Technical Support Center: BP Fluor 594 Alkyne Staining
Welcome to the technical support center for BP Fluor 594 Alkyne staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a bright, red-fluorescent probe that contains an alkyne functional group.[1][2][3] It is used to label biomolecules that have been modified to contain an azide (B81097) group. The labeling reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][4] This reaction forms a stable triazole linkage between the BP Fluor 594 dye and the target biomolecule.[1][2] BP Fluor 594 is a water-soluble and pH-insensitive dye, making it suitable for a wide range of biological imaging applications.[5][6]
Q2: What are the spectral properties of BP Fluor 594?
A2: BP Fluor 594 has an absorption maximum at approximately 590 nm and an emission maximum at approximately 617 nm.[6][7] It can be effectively excited by 561 nm or 594 nm laser lines.[5][6]
Q3: What are the main advantages of using click chemistry for fluorescent labeling?
A3: Click chemistry offers several advantages for fluorescent labeling:
-
High Specificity: The reaction is highly specific between the azide and alkyne groups, with minimal side reactions with other functional groups found in biological samples.[4]
-
Biocompatibility: The reaction can be performed in aqueous buffers and under physiological conditions, making it suitable for labeling in live cells.[4][8]
-
Efficiency: The reaction is typically fast and high-yielding.[4]
-
Small Size of the Alkyne Tag: The small alkyne group is less likely to perturb the function of the biomolecule being studied compared to larger tags.[9]
Q4: Can I use this compound for copper-free click chemistry?
A4: No, this compound is designed for copper-catalyzed click chemistry. For copper-free applications, you would need a dye conjugated to a strained alkyne, such as DBCO. BroadPharm and other suppliers offer BP Fluor 594 DBCO for this purpose.[10][11]
Troubleshooting Guide: Low Signal Intensity
A weak or absent fluorescent signal can be a significant issue in staining experiments. This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity when using this compound.
Problem Area 1: Reagent and Sample Preparation
| Potential Cause | Question to Ask | Recommended Solution |
| Degraded this compound | Has the dye been stored properly? | Store the dye at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. If degradation is suspected, use a fresh vial. |
| Insufficient Azide Incorporation | Is the azide-modified biomolecule present and accessible? | Confirm the successful incorporation of the azide into your target biomolecule using an independent method if possible (e.g., mass spectrometry). Consider potential steric hindrance that might block the azide's accessibility. |
| Low Target Abundance | Is the target biomolecule expressed at low levels? | Increase the amount of sample, if possible. Use techniques to enrich the target protein. Confirm target expression levels through other methods like Western blot or qPCR. |
| Improper Fixation and Permeabilization | Was the fixation and permeabilization protocol optimal for your target? | Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1-0.5% Triton X-100) times and concentrations. Inadequate permeabilization can prevent the dye from reaching intracellular targets.[12] |
Problem Area 2: Click Chemistry Reaction
| Potential Cause | Question to Ask | Recommended Solution |
| Inactive Copper Catalyst | Is the copper in the correct oxidation state (Cu(I))? | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state. Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to maintain copper in the +1 state.[13] Degassing solvents can also help minimize oxidation.[13] |
| Suboptimal Reagent Concentrations | Are the concentrations of the click chemistry reagents optimized? | Titrate the concentrations of this compound, copper sulfate, and sodium ascorbate to find the optimal ratio. A common starting point is a 1:0.5:5 ratio of alkyne:copper:ascorbate. See the experimental protocol section for recommended starting concentrations. |
| Ligand Issues | Are you using a copper-stabilizing ligand? | For aqueous reactions, a ligand like THPTA is recommended to stabilize the Cu(I) catalyst and increase reaction efficiency.[13] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[13] |
| Reaction Quenching | Are there interfering substances in your buffer? | Buffers containing high concentrations of chelating agents (e.g., EDTA) or thiols can interfere with the copper catalyst.[14] Ensure your buffers are compatible with the click reaction. |
Problem Area 3: Imaging and Data Acquisition
| Potential Cause | Question to Ask | Recommended Solution |
| Incorrect Microscope Settings | Are the excitation and emission filters appropriate for BP Fluor 594? | Use the correct filter set for BP Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm). Ensure the excitation light source is turned on and the shutter is open. |
| Photobleaching | Is the sample being exposed to excessive light? | Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium. Acquire images using the lowest possible laser power and shortest exposure time that provides a detectable signal. |
| Low Detector Sensitivity | Is the detector gain or exposure time set too low? | Increase the detector gain or exposure time. Be aware that this can also increase background noise, so find a balance that provides the best signal-to-noise ratio. |
Experimental Protocols
Key Experimental Protocol: Staining of Azide-Modified Proteins in Fixed Cells
This protocol provides a general workflow for staining azide-modified proteins in fixed and permeabilized cells using this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells cultured on coverslips with incorporated azide-modified amino acids
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Wash Buffer: PBS
-
Click Reaction Buffer: PBS
-
This compound Stock Solution: 10 mM in DMSO
-
Copper(II) Sulfate (CuSO₄) Stock Solution: 50 mM in water
-
Sodium Ascorbate Stock Solution: 500 mM in water (prepare fresh)
-
(Optional) THPTA Ligand Stock Solution: 50 mM in water
-
Nuclear counterstain (e.g., DAPI)
-
Anti-fade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
-
885 µL of PBS
-
5 µL of this compound stock solution (final concentration: 50 µM)
-
10 µL of CuSO₄ stock solution (final concentration: 0.5 mM)
-
(Optional) 20 µL of THPTA ligand stock solution (final concentration: 1 mM)
-
80 µL of Sodium Ascorbate stock solution (final concentration: 40 mM)
-
Important: Add the sodium ascorbate last to initiate the reaction.
-
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash cells three times with PBS for 5 minutes each to remove unreacted reagents.
-
-
Counterstaining (Optional):
-
Incubate cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
-
Wash cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the sample using a fluorescence microscope with appropriate filters for BP Fluor 594 (Ex/Em: ~590/617 nm).
-
Quantitative Data Summary
The following table provides recommended concentration ranges for the key components of the click chemistry reaction. These are starting points and may require optimization for your specific experiment.
| Component | Stock Solution Concentration | Working Concentration Range |
| This compound | 10 mM in DMSO | 10 - 100 µM |
| Copper(II) Sulfate (CuSO₄) | 50 mM in water | 0.1 - 1 mM |
| Sodium Ascorbate | 500 mM in water (freshly prepared) | 1 - 5 mM |
| THPTA Ligand (optional) | 50 mM in water | 0.1 - 1 mM |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.
Caption: Experimental Workflow for this compound Staining in Fixed Cells.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. unix.stackexchange.com [unix.stackexchange.com]
- 6. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. BP Fluor 594 DBCO | BroadPharm [broadpharm.com]
- 11. BP Fluor 594 Azide, 1872449-19-8 | BroadPharm [broadpharm.com]
- 12. abcam.com [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the right copper ligand for BP Fluor 594 Alkyne click chemistry
Welcome to the technical support center for BP Fluor 594 Alkyne click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the use of copper ligands in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of a copper ligand in my click chemistry reaction?
A1: In copper-catalyzed click chemistry, the active catalyst is the Copper(I) (Cu(I)) ion. However, Cu(I) is unstable in aqueous solutions and can be easily oxidized to the inactive Copper(II) (Cu(II)) state. Copper ligands serve two primary purposes:
-
Stabilization: Ligands chelate the Cu(I) ion, protecting it from oxidation and disproportionation, thus maintaining a sufficient concentration of the active catalyst.[1][2]
-
Rate Acceleration: By stabilizing the Cu(I) catalyst, ligands significantly increase the rate of the click reaction, allowing for efficient labeling even at low reactant concentrations typically found in biological systems.[1][3]
Q2: Which copper ligand should I choose for my experiment with this compound?
A2: The choice of ligand depends on your specific application, particularly whether you are working with live cells or cell lysates. For aqueous and biocompatible reactions, water-soluble ligands are recommended.[4] Here is a summary of commonly used ligands:
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A highly effective, water-soluble ligand that provides the fastest reaction kinetics among the common choices.[5] It is recommended for applications requiring high efficiency and speed, and for live-cell imaging due to its biocompatibility and the ability to use lower copper concentrations.[1][5]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble and biocompatible ligand that offers a good balance between reaction acceleration and low cytotoxicity.[5] It is a widely used and reliable choice for bioconjugation in aqueous buffers.
-
BTTES (2-[4-({[Bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethanesulfonic acid): Another water-soluble ligand that provides rapid reaction kinetics, faster than THPTA and TBTA.[5]
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): One of the first widely used ligands. However, it is not water-soluble and generally exhibits the slowest reaction kinetics among the listed options.[5] It is less suitable for live-cell applications.
Q3: Can I perform click chemistry with this compound without a copper catalyst?
A3: Yes, copper-free click chemistry is an alternative that avoids the potential cytotoxicity associated with copper catalysts. This method utilizes strained cyclooctynes, such as sDIBO, that react with azides without the need for a catalyst.[6] This approach is particularly well-suited for live-cell imaging.[6]
Q4: What are the optimal concentrations and ratios of reagents for the click reaction?
A4: The optimal concentrations can vary depending on the specific substrates and experimental conditions. However, a good starting point for bioconjugation reactions is:
-
Copper(II) Sulfate (B86663) (CuSO₄): 50 µM to 2 mM final concentration.[4]
-
Ligand: A 1:1 to 5:1 ligand-to-copper ratio is typically recommended.[7] A 5-fold excess of ligand is often used to protect biomolecules from oxidative damage.[7]
-
Sodium Ascorbate (B8700270): 5 mM final concentration. It should be prepared fresh.[7]
-
This compound: A slight excess (e.g., 1.1 to 2-fold) relative to the azide (B81097) can help drive the reaction to completion.
It is highly recommended to optimize these concentrations for your specific assay.[4]
Troubleshooting Guide
This section addresses common issues encountered during this compound click chemistry experiments.
Problem: Low or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state. Avoid buffers containing metal chelators like EDTA. |
| Inappropriate Ligand or Ratio | The choice of ligand and its ratio to copper is critical. For aqueous reactions, use water-soluble ligands like BTTAA or THPTA. An optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It's recommended to pre-mix the copper sulfate and ligand before adding them to the reaction mixture. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of your alkyne, azide, copper, and ligand to find the optimal conditions for your specific substrates. A slight excess of the less precious reagent can improve yields. |
| Impure Reagents or Solvents | Use high-purity reagents and solvents. Impurities can inhibit the reaction. |
| Steric Hindrance | If the alkyne or azide is sterically hindered, the reaction may be slow. Increasing the reaction time or temperature (if compatible with your sample) may help. |
| Photobleaching | The fluorophore may be photobleaching during imaging. Use an anti-fade mounting medium, reduce the intensity and duration of excitation light, and use a more sensitive detector.[8] |
Problem: High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific Binding of the Fluorescent Probe | Incubate your sample with a blocking agent (e.g., Bovine Serum Albumin) before adding the click chemistry reagents.[6] Ensure thorough washing steps after the click reaction to remove unbound probe. |
| Autofluorescence | Biological samples can have endogenous fluorescence. Include an unstained control to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorophore with a different excitation/emission spectrum or using an autofluorescence quenching agent.[9] |
| High Reagent Concentrations | Using excessively high concentrations of the fluorescent alkyne can lead to non-specific binding and high background. Titrate the concentration of your this compound to find the lowest effective concentration. |
Data Presentation
The choice of copper ligand significantly impacts the rate of the click reaction. The following table summarizes the relative performance of common copper ligands based on a fluorogenic assay. While not performed directly with this compound, this data provides a strong indication of the expected relative efficiencies.
Table 1: Comparison of Copper Ligand Performance in CuAAC Reactions
| Ligand | Relative Reactivity | Product Formation (at 30 min, 50 µM Cu(I)) | Key Characteristics |
| BTTAA | Highest | > 45% | Water-soluble, fastest kinetics, excellent for live-cell imaging.[5] |
| BTTES | High | > 45% (similar to BTTAA) | Water-soluble, rapid kinetics.[5] |
| THPTA | Moderate | < 15% | Water-soluble, good biocompatibility, widely used.[5] |
| TBTA | Lowest | < 15% | Not water-soluble, slower kinetics, less suitable for live-cell applications.[5] |
Data adapted from a comparative study using a fluorogenic assay with 3-azido-7-hydroxycoumarin (B34554) and propargyl alcohol. The product formation percentages are approximate values derived from the graphical data in the study.[5]
Experimental Protocols
General Protocol for this compound Labeling in a Biological Sample
This protocol is a starting point and should be optimized for your specific application.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 1-10 mM stock solution in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., BTTAA or THPTA) Stock Solution: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh for each experiment.
2. Reaction Setup:
-
In a microcentrifuge tube, add your azide-containing biological sample (e.g., protein, cell lysate) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add the this compound to the desired final concentration (e.g., 25-100 µM).
-
In a separate tube, prepare the copper/ligand catalyst mix. For a final copper concentration of 0.1 mM and a 5:1 ligand-to-copper ratio, you would mix the appropriate volumes of the 20 mM CuSO₄ and 50 mM ligand stock solutions. Let this mixture stand for a few minutes.
-
Add the copper/ligand mixture to your reaction tube containing the sample and alkyne.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature, protected from light. Reaction times can range from 30 minutes to 2 hours, depending on the ligand and substrates.
3. Post-Reaction Processing:
-
Following the incubation, the sample can be purified to remove excess reagents. This can be achieved by methods such as precipitation, dialysis, or size-exclusion chromatography, depending on the nature of the labeled biomolecule.
Visualizations
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Troubleshooting workflow for low fluorescence signal in click chemistry.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 5. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
Stability and storage of BP Fluor 594 Alkyne solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the storage and use of BP Fluor 594 Alkyne solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
For long-term storage, the lyophilized powder should be stored at -20°C, protected from light, and kept in a desiccated environment.[1] When stored properly, the dry powder is stable for over a year.
Q2: What is the recommended solvent for reconstituting this compound?
This compound is soluble in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For aqueous applications, subsequent dilution into the aqueous buffer of choice is recommended.
Q3: How should I store stock solutions of this compound?
Stock solutions, typically prepared in anhydrous DMSO, should be stored at -20°C and protected from light. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2][3][4]
Q4: How stable is this compound in a DMSO stock solution?
While specific long-term stability data for this compound in DMSO is not readily published, similar fluorescent dyes in high-quality, anhydrous DMSO are generally stable for several months when stored properly at -20°C with minimal freeze-thaw cycles.[3][4] Oxidation and reaction with residual water are potential degradation pathways.[3] For best results, use fresh, high-quality DMSO.[3]
Q5: Can I store diluted aqueous solutions of this compound?
It is not recommended to store diluted aqueous solutions of fluorescent dyes for extended periods. These solutions are more susceptible to photobleaching and adsorption to container surfaces. Prepare fresh dilutions from your concentrated stock solution immediately before each experiment.
Q6: Is this compound sensitive to light?
Yes, like most fluorescent dyes, this compound is photosensitive.[1] Exposure to light can lead to photobleaching and a decrease in fluorescence intensity. Always store the dye and its solutions in the dark and minimize light exposure during experimental procedures.
Q7: What is the primary application of this compound?
This compound is primarily used for the fluorescent labeling of azide-containing biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[5] This allows for the specific attachment of the bright, red-fluorescent BP Fluor 594 dye to proteins, nucleic acids, and other molecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.
Troubleshooting Guides
Low or No Fluorescent Signal
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure the dye has been stored correctly at -20°C, protected from light and moisture.- Prepare a fresh stock solution from lyophilized powder.- Avoid multiple freeze-thaw cycles of the stock solution.[3][4] |
| Inefficient Click Reaction (CuAAC) | - Confirm the presence and activity of the azide group on your target biomolecule.- Optimize the concentrations of copper(I) catalyst, alkyne, and azide.[6]- Use a copper(I)-stabilizing ligand, such as THPTA, to improve catalyst efficiency and stability.[7]- Ensure the reducing agent (e.g., sodium ascorbate) is fresh and active to maintain copper in the Cu(I) state.[8] |
| Copper Catalyst Inactivation | - The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[8] Deoxygenate your reaction buffers.- Use a fresh solution of the reducing agent (e.g., sodium ascorbate).[8]- Consider using a pre-complexed Cu(I) catalyst. |
| Photobleaching | - Minimize exposure of your sample to excitation light during imaging.- Use an anti-fade mounting medium for microscopy samples. |
| Incorrect Filter Sets/Imaging Parameters | - Verify that the excitation and emission filters on your instrument are appropriate for BP Fluor 594 (Ex/Em maxima ~590/617 nm).[9] |
High Background or Non-Specific Staining
| Potential Cause | Troubleshooting Steps |
| Excess Unreacted this compound | - Ensure thorough removal of unreacted dye after the labeling reaction through appropriate purification methods (e.g., dialysis, size exclusion chromatography, or precipitation). |
| Non-specific Binding of the Dye | - Increase the number and stringency of wash steps after the labeling reaction.- Include blocking agents (e.g., BSA) in your buffers for cell-based assays. |
| Precipitation of the Dye | - Ensure that the final concentration of this compound in aqueous buffers does not exceed its solubility limit. If precipitation occurs, centrifuge the solution and use the supernatant. |
| Contamination of Buffers or Reagents | - Use fresh, high-purity reagents and sterile, filtered buffers to avoid fluorescent contaminants. |
Data Presentation
Table 1: General Stability of Fluorescent Dye Alkyne Solutions
While specific quantitative stability data for this compound is not publicly available, the following table provides a general guideline for the stability of similar fluorescent dye alkynes based on common laboratory experience and vendor recommendations. Stability is defined as the retention of >90% of initial fluorescence intensity.
| Storage Condition | Solvent | Estimated Stability | Recommendations |
| -20°C, Dark | Anhydrous DMSO | > 6 months | Aliquot to avoid freeze-thaw cycles.[2][3][4] Use high-quality, anhydrous DMSO.[3] |
| 4°C, Dark | Anhydrous DMSO | Weeks to a month | Suitable for short-term storage.[10] |
| Room Temperature, Dark | Anhydrous DMSO | Days | Not recommended for storage. |
| -20°C, Dark | Aqueous Buffer | Days to a week | Prone to degradation; prepare fresh for best results. |
| 4°C, Dark | Aqueous Buffer | < 24 hours | Not recommended for storage. |
Disclaimer: This data is an estimation based on the stability of similar fluorescent dyes and general laboratory best practices. For critical applications, it is recommended to perform in-house stability tests.
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation of atmospheric moisture.
-
Reconstitution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for at least 30 seconds and visually inspect to ensure the dye is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: General Procedure for Labeling Azide-Modified Proteins with this compound (CuAAC)
-
Prepare Reagents:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound stock solution (10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water).
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.
-
Add this compound to a final concentration of 100-200 µM (a 5-10 fold molar excess over the protein is a good starting point).
-
Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio. Add this solution to the reaction mixture to a final CuSO₄ concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst components by a suitable method such as size exclusion chromatography, dialysis, or spin filtration.
-
Protocol 3: Assessment of Photostability
This protocol provides a method to compare the photostability of this compound under specific experimental conditions.
-
Sample Preparation: Prepare a solution of the fluorescently labeled biomolecule in the desired imaging buffer.
-
Initial Fluorescence Measurement: Place the sample on the microscope and acquire an initial image using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuous Illumination: Expose the sample to continuous illumination from the excitation light source for a defined period (e.g., 1, 2, 5 minutes).
-
Post-Illumination Fluorescence Measurement: After the illumination period, acquire another image using the identical imaging parameters from step 2.
-
Data Analysis: Measure the mean fluorescence intensity of the sample from the initial and post-illumination images. The percentage of remaining fluorescence can be calculated as: (Mean Intensity_post / Mean Intensity_initial) * 100
-
Comparison: Compare the photostability to a known standard or another fluorescent dye under the same conditions.
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Recommended storage and handling workflow.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Storage of dye labeled probes [biosyn.com]
- 3. forum.microlist.org [forum.microlist.org]
- 4. forum.microlist.org [forum.microlist.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 10. metabion.com [metabion.com]
Validation & Comparative
BP Fluor 594 Alkyne vs. Alexa Fluor 594 Alkyne: A Comparative Guide to Photostability for Advanced Imaging
For researchers engaged in high-resolution cellular imaging and quantitative fluorescence studies, the photostability of fluorescent probes is a critical determinant of experimental success. The relentless fading of a fluorophore under illumination, or photobleaching, can significantly limit data acquisition time and compromise the integrity of quantitative measurements. This guide provides a detailed comparison of the photostability and performance of two widely used red fluorescent alkyne probes: BP Fluor 594 Alkyne and the industry-standard Alexa Fluor 594 Alkyne. This comparison is intended for researchers, scientists, and drug development professionals utilizing click chemistry for the fluorescent labeling of biomolecules.
Performance Characteristics
The selection of a fluorescent probe for sensitive applications like single-molecule imaging or time-lapse microscopy hinges on key performance indicators. Both this compound and Alexa Fluor 594 Alkyne are designed for covalent labeling of azide-modified biomolecules via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[6] Their spectral properties are virtually identical, ensuring compatibility with standard filter sets and laser lines.
| Property | This compound | Alexa Fluor 594 Alkyne |
| Excitation Maximum | ~590 nm | ~590 nm |
| Emission Maximum | ~617 nm | ~617 nm |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | ~92,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | High | High |
| Photostability | Claimed to be equivalent to Alexa Fluor 594 | High |
| pH Sensitivity | Low (pH 4-10) | Low (pH 4-10) |
| Solubility | High in aqueous solutions | High in aqueous solutions |
Experimental Protocol for Photostability Comparison
To empower researchers to make data-driven decisions based on their specific experimental conditions, the following protocol outlines a method for directly comparing the photostability of this compound and Alexa Fluor 594 Alkyne. The fundamental principle of this experiment is to measure the rate of fluorescence decay of each dye under identical and continuous illumination.[7]
Objective: To quantify and compare the photobleaching rates of this compound and Alexa Fluor 594 Alkyne.
Materials:
-
Fixed cells or other suitable samples with azide-functionalized target molecules.
-
This compound
-
Alexa Fluor 594 Alkyne
-
Click chemistry reaction components (e.g., copper (II) sulfate, reducing agent).
-
Fluorescence microscope equipped with a suitable laser line (e.g., 561 nm or 594 nm), a high-sensitivity camera (e.g., sCMOS or EMCCD), and time-lapse imaging software.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare two identical sets of samples containing azide-modified biomolecules.
-
Perform the click chemistry reaction to label one set of samples with this compound and the other set with Alexa Fluor 594 Alkyne. Ensure that the labeling conditions and dye concentrations are identical for both.
-
Wash the samples thoroughly to remove any unbound dye.
-
Mount the samples on microscope slides.
-
-
Image Acquisition:
-
Locate a region of interest with comparable initial fluorescence intensity for both the BP Fluor 594 and Alexa Fluor 594 labeled samples.
-
Using identical microscope settings (laser power, exposure time, camera gain, and objective), acquire a time-lapse series of images.
-
Continuously illuminate the sample and capture images at regular intervals (e.g., every 5 seconds) for an extended period (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
For each time-lapse series, select a region of interest (ROI) containing the fluorescently labeled structures.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no labeled structures and subtracting it from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both dyes. The resulting curves will represent the photobleaching profiles.
-
To quantify photostability, the half-life (t½) of the fluorescence can be calculated, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Caption: Experimental workflow for comparing the photostability of fluorescent dyes.
Conclusion
Both this compound and Alexa Fluor 594 Alkyne are high-performance fluorescent probes suitable for demanding imaging applications. Based on manufacturer claims of equivalence, researchers can expect the photostability of this compound to be comparable to the well-established high photostability of Alexa Fluor 594 Alkyne. However, for experiments where photostability is a critical parameter, it is advisable to perform a direct comparison using the protocol provided. This will ensure the selection of the optimal reagent for generating high-quality, reproducible data. The choice between these two dyes may ultimately be influenced by factors such as cost and availability, with this compound often presenting a more economical option.
References
- 1. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 2. APDye 594 Alkyne | Alexa Fluor® 594 Alkyne equivalent | AxisPharm [axispharm.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. blog.addgene.org [blog.addgene.org]
A Head-to-Head Comparison: BP Fluor 594 Alkyne vs. Cy3 and Texas Red for Fluorescent Labeling
For researchers in the life sciences and drug development, the selection of the appropriate fluorescent dye is paramount for achieving high-quality, reproducible results in imaging and detection assays. This guide provides a comprehensive, data-driven comparison of BP Fluor 594 Alkyne against two other commonly used red fluorescent dyes, Cy3 and Texas Red. We will delve into their spectral and photophysical properties, photostability, and provide detailed experimental protocols for their application and comparative evaluation.
Performance at a Glance: Key Quantitative Data
To facilitate a clear and objective comparison, the following table summarizes the key performance metrics for this compound, Cy3, and Texas Red.
| Property | This compound (Alexa Fluor 594 equivalent) | Cy3 | Texas Red |
| Excitation Maximum (nm) | ~590[1][2] | ~550-554[3] | ~589-596[4][5] |
| Emission Maximum (nm) | ~617[1][2] | ~570[3] | ~615[4][5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >80,000 | ~150,000[3] | ~85,000[4][5] |
| Quantum Yield | ~0.66* | ~0.15[3] | Not readily available |
| Photostability | High | Moderate | Moderate to Low |
| pH Sensitivity | Insensitive (pH 4-10)[1][2] | Moderate | Moderate |
| Brightness (relative) | Very High | High | High |
*Note: The quantum yield for this compound is based on data for the spectrally similar Alexa Fluor 594. Brightness is a product of the molar extinction coefficient and quantum yield.
In-Depth Analysis of Performance
Spectral Properties: this compound and Texas Red share similar excitation and emission profiles in the orange-red region of the spectrum, making them suitable for the ~594 nm laser line. Cy3, on the other hand, is optimally excited at a shorter wavelength (~550 nm) and emits a yellowish-orange fluorescence. This difference in spectral characteristics is a key consideration for multicolor imaging experiments to minimize spectral overlap.
Brightness and Photostability: Brightness, a critical factor for detecting low-abundance targets, is determined by both the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While Cy3 boasts a very high extinction coefficient, its quantum yield is relatively low.[3] this compound, being an equivalent to Alexa Fluor 594, benefits from a high quantum yield, resulting in exceptionally bright conjugates.[6][7]
Perhaps the most significant advantage of this compound is its superior photostability.[8] Fluorescent dyes are prone to photobleaching—an irreversible loss of fluorescence upon prolonged exposure to excitation light. Multiple sources indicate that Alexa Fluor dyes, and by extension BP Fluor 594, are significantly more photostable than both Cy3 and Texas Red.[3][6][8] This enhanced stability allows for longer exposure times during image acquisition, which is crucial for capturing weak signals and for time-lapse microscopy.
Experimental Protocols
To ensure a fair and accurate comparison of these fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for labeling biomolecules using copper-catalyzed click chemistry and for quantifying photostability.
Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Cellular Labeling
This protocol describes the general steps for labeling azide-modified biomolecules within fixed cells with an alkyne-containing fluorescent dye.
Materials:
-
Fixed cells containing azide-modified biomolecules
-
This compound, Cy3 Alkyne, or Texas Red Alkyne (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (20 mM in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in H₂O)
-
Sodium ascorbate (B8700270) (100 mM in H₂O, freshly prepared)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA) for blocking
-
DAPI or Hoechst for nuclear counterstaining (optional)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow and treat cells to incorporate the azide-modified biomolecule. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 3% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following in order:
-
885 µL PBS
-
5 µL of 10 mM Alkyne Dye stock solution (final concentration 50 µM)
-
10 µL of 20 mM CuSO₄ (final concentration 200 µM)
-
50 µL of 100 mM THPTA (final concentration 5 mM)
-
50 µL of 100 mM sodium ascorbate (final concentration 5 mM)
-
-
Labeling: Remove the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear stain like DAPI or Hoechst according to the manufacturer's instructions.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with appropriate filter sets for each dye.
Protocol 2: Quantitative Comparison of Photostability
This protocol outlines a method to quantify and compare the photobleaching rates of different fluorescent dyes under identical imaging conditions.[5]
Materials:
-
Labeled slides prepared as described in Protocol 1 for each dye.
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Microscope Setup:
-
Select an appropriate objective lens (e.g., 60x oil immersion).
-
Set the excitation laser power and camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these settings must remain constant for all samples being compared.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with clearly labeled structures.
-
Acquire a time-lapse series of images of the same ROI. For example, capture an image every 5 seconds for a total of 5 minutes.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Define several ROIs within the labeled structures and at least one background ROI in an area with no fluorescence.
-
For each time point, measure the mean fluorescence intensity within each ROI.
-
Correct for background fluorescence by subtracting the mean background intensity from the mean intensity of each ROI at each time point.
-
Normalize the background-corrected intensity of each ROI to its initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The resulting curves will represent the photobleaching rate of each dye. A slower decay indicates higher photostability. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated from these curves for a quantitative comparison.
-
Conclusion
Based on the available data, this compound emerges as a superior choice for fluorescence labeling when brightness and photostability are critical. Its high quantum yield and resistance to photobleaching make it particularly well-suited for demanding applications such as confocal microscopy, super-resolution imaging, and long-term live-cell imaging. While Cy3 and Texas Red remain viable options for certain applications, researchers should be mindful of their limitations, particularly with respect to photostability. The provided experimental protocols offer a framework for conducting in-house evaluations to determine the optimal dye for specific research needs.
References
- 1. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 2. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
Navigating the Click Chemistry Landscape: A Guide to Copper-Free Alternatives for BP Fluor 594 Alkyne
For researchers, scientists, and drug development professionals leveraging the precision of click chemistry, the selection of fluorescent probes is a critical step. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a workhorse in this field, concerns over copper's cytotoxicity have spurred the development of copper-free alternatives. This guide provides a comprehensive comparison of commercially available alternatives to BP Fluor 594 Alkyne for copper-free click chemistry, focusing on their performance, and providing supporting experimental data and protocols to aid in your research.
The primary alternatives to traditional terminal alkynes for copper-free click chemistry are strained cyclooctyne (B158145) derivatives. These molecules react with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently without the need for a cytotoxic copper catalyst. The most common cyclooctynes used for this purpose are dibenzocyclooctyne (DBCO), dibenzoazacyclooctynone (DIBO), and bicyclo[6.1.0]nonyne (BCN). This guide will focus on fluorescent probes functionalized with these moieties, particularly those with spectral properties similar to BP Fluor 594.
Performance Comparison of Fluorescent Alkynes
The ideal fluorescent alkyne for copper-free click chemistry should possess a combination of high reactivity, brightness, and photostability. Below is a comparative analysis of key performance indicators for various alternatives to this compound. It is important to note that the data presented is compiled from various sources and direct side-by-side comparisons under identical experimental conditions are limited.
Spectroscopic and Photophysical Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Alexa Fluor 594 | 590 | 617 | ~73,000 | ~0.66 |
| AZDye™ 594 DBCO[1] | 590 | 617 | 88,000 | Not Provided |
| APDye 594 DBCO[2] | 590 | 617 | 92,000 | Not Provided |
| CF®594 DBCO | 593 | 615 | 115,000 | Not Provided |
Note: The quantum yield for the DBCO-conjugated dyes is often not explicitly stated by manufacturers and can be influenced by the conjugation chemistry and local environment.
Reaction Kinetics
The rate of the SPAAC reaction is a critical factor, especially for in vivo imaging or when working with low concentrations of target molecules. The second-order rate constants for the reaction of different cyclooctynes with an azide (B81097) provide a quantitative measure of their reactivity. DBCO derivatives generally exhibit the fastest reaction rates among the commonly used cyclooctynes[3].
| Cyclooctyne Moiety | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| DBCO | ~0.6 - 1.0[3] |
| DIBO | ~0.3 - 0.7[3] |
| BCN | ~0.06 - 0.1[3] |
The general order of reactivity for commonly used cyclooctynes in SPAAC is: BCN < DIBO < DBCO.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible results and for the valid comparison of different fluorescent probes.
General Protocol for Labeling Live Cells with DBCO-Functionalized Dyes
This protocol provides a general workflow for labeling azide-modified proteins on the surface of live cells with a DBCO-conjugated fluorescent dye.
Materials:
-
Live cells with azide-functionalized surface proteins (e.g., metabolically labeled with an azide-containing sugar)
-
DBCO-functionalized fluorescent dye (e.g., AZDye™ 594 DBCO)
-
Live cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual media.
-
Labeling: Prepare a working solution of the DBCO-functionalized dye in live cell imaging buffer. A typical starting concentration is 5-10 µM.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a cell culture incubator.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound dye.
-
Imaging: Add fresh live cell imaging buffer to the cells and proceed with fluorescence microscopy using appropriate filter sets for the chosen fluorophore.
General Protocol for Labeling Purified Proteins with DBCO-NHS Ester
This protocol describes the labeling of a purified protein with a DBCO moiety for subsequent reaction with an azide-functionalized molecule.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-PEG4-NHS ester in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with the desired storage buffer for the protein.
-
Characterization (Optional): Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the DBCO group (around 309 nm).
Visualizing Workflows and Relationships
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to BP Fluor 594 DBCO for Copper-Sensitive Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in cellular imaging, flow cytometry, and the development of targeted therapeutics, the specific and efficient labeling of biomolecules is paramount. Copper-free click chemistry, a bioorthogonal reaction, has emerged as a powerful tool for this purpose, particularly in living systems where the cytotoxicity of copper catalysts is a concern. At the forefront of this technology are dibenzocyclooctyne (DBCO)-functionalized fluorescent dyes.
This guide provides an objective comparison of BP Fluor 594 DBCO with other commercially available alternatives in the same spectral range. The focus is on providing quantitative performance data and detailed experimental protocols to aid in the selection of the optimal fluorescent probe for copper-sensitive applications.
Performance Comparison of Red Fluorescent DBCO Dyes
The selection of a fluorescent probe for copper-free click chemistry is a critical decision that impacts the sensitivity, specificity, and reproducibility of an experiment. The following table summarizes the key photophysical and chemical properties of BP Fluor 594 DBCO and its common alternatives.
| Feature | BP Fluor 594 DBCO | Alexa Fluor® 594 DBCO | AZDye™ 594 DBCO | DyLight™ 594 DBCO | Cy3 DBCO | TAMRA DBCO |
| Excitation Max (nm) | 590[1] | 590[2] | 590[3][4] | 593[5] | 555[6][7] | 553-559[8][9] |
| Emission Max (nm) | 617[1] | 617[2] | 617[3][4] | 618[5] | 565-580[6][7] | 575-584[8][9] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 92,000[1] | ~73,000[2] | 88,000[3][4] | Not specified | 150,000[10] | 80,000-92,000[8][9] |
| Quantum Yield (Φ) | ~0.77*[11] | 0.66[2][12] | Not specified | Not specified | Not specified | Not specified |
| Molecular Weight ( g/mol ) | 980.1[1] | ~800[2] | 980.10[4] | Not specified | 983.18-1185.56[10] | 936.1[8] |
Experimental Protocols
To facilitate a direct comparison of these fluorescent probes in your specific application, we provide the following detailed experimental protocols.
Protocol 1: Determination of SPAAC Reaction Kinetics
This protocol allows for the quantitative comparison of the reaction rates of different DBCO-functionalized dyes with an azide-containing molecule. The reaction can be monitored by the decrease in UV-Vis absorbance of the DBCO group at approximately 310 nm.
Materials:
-
DBCO-functionalized fluorescent dye (e.g., BP Fluor 594 DBCO)
-
Azide-containing molecule (e.g., Benzyl azide)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the DBCO-dye and the azide-containing molecule in an appropriate solvent (e.g., DMSO).
-
In a quartz cuvette, dilute the DBCO-dye to a final concentration that gives an absorbance of ~1.0 at its absorbance maximum (around 310 nm).
-
Initiate the reaction by adding a known excess of the azide-containing molecule to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at ~310 nm over time.
-
The second-order rate constant can be determined by plotting the natural logarithm of the ratio of the initial DBCO concentration to the DBCO concentration at time 't' against time.
A similar approach using in-gel fluorescence can also be employed to monitor the reaction progress, particularly when one of the reactants is a protein[14].
Protocol 2: Comparative Cell Labeling and Imaging
This protocol describes the metabolic labeling of cellular glycans with an azide-containing sugar and subsequent fluorescent labeling with a DBCO-dye for imaging.
Materials:
-
Mammalian cell line of choice
-
Cell culture medium
-
Azide-containing sugar (e.g., Ac4ManNAz)
-
DBCO-functionalized fluorescent dyes for comparison
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Metabolic Labeling: Culture the cells in a medium supplemented with an azide-containing sugar for 24-48 hours to allow for incorporation into cellular glycans[15][16].
-
Labeling with DBCO-Dye: Wash the cells to remove unincorporated azide (B81097) sugar. Incubate the cells with a solution of the DBCO-functionalized fluorescent dye in a serum-free medium for 30-60 minutes at 37°C[17][18].
-
Washing: Wash the cells multiple times with PBS to remove the unbound dye.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen dyes.
-
Analysis: Quantify the fluorescence intensity and signal-to-noise ratio for each dye to compare their performance in a cellular context.
Visualizing the Workflow and Underlying Principles
To further clarify the experimental processes and the chemical reactions involved, the following diagrams are provided.
Conclusion
BP Fluor 594 DBCO is a bright and effective fluorescent probe for copper-sensitive applications, with photophysical properties comparable to other leading red fluorescent dyes. Its high extinction coefficient and good quantum yield make it a strong candidate for applications requiring sensitive detection. However, the optimal choice of a fluorescent DBCO dye will ultimately depend on the specific requirements of the experiment, including the instrumentation available and the biological system under investigation. For demanding applications, particularly those requiring extended imaging times, a direct comparison of the photostability of the shortlisted dyes is recommended. The protocols provided in this guide offer a framework for conducting such a comparative analysis, enabling researchers to make an informed decision based on empirical data.
References
- 1. BP Fluor 594 DBCO | BroadPharm [broadpharm.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. abpbio.com [abpbio.com]
- 7. DBCO-Cy3 | DBCO-Sulfo-Cy3 | Cyanine3 | Click chemistry | TargetMol [targetmol.com]
- 8. TAMRA-PEG4-DBCO, 1895849-41-8 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. BP Fluor 594 carboxylic acid | BroadPharm [broadpharm.com]
- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic labeling and targeted modulation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
Validating BP Fluor 594 Alkyne Labeling: A Guide to Control Experiments for Ensuring Specificity
For researchers, scientists, and drug development professionals utilizing click chemistry for fluorescent labeling, ensuring the specificity of the reaction is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of control experiments for validating the labeling specificity of BP Fluor 594 Alkyne, a bright, red-fluorescent probe. We will explore detailed experimental protocols, present data in a structured format, and compare its performance with common alternatives.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enables the precise and efficient conjugation of an alkyne-functionalized probe like this compound to an azide-modified biomolecule. However, non-specific binding of the fluorescent probe can lead to false-positive signals and misinterpretation of results. Therefore, a rigorous set of control experiments is essential to validate that the observed fluorescence is a direct result of the specific azide-alkyne reaction.
Comparison of Fluorescent Alkyne Probes
This compound is a popular choice for fluorescent labeling due to its brightness, water solubility, and pH insensitivity. It is spectrally equivalent to Alexa Fluor 594 Alkyne, offering a comparable alternative for fluorescence microscopy and flow cytometry applications. Another common alternative is Cy5 Alkyne, a far-red fluorescent probe. The choice of probe often depends on the specific experimental setup, available excitation sources, and the desire to avoid spectral overlap in multi-color imaging.
| Feature | This compound | Alexa Fluor 594 Alkyne | Cy5 Alkyne |
| Excitation Maxima | ~590 nm | ~590 nm | ~649 nm |
| Emission Maxima | ~617 nm | ~617 nm | ~671 nm |
| Color | Red | Red | Far-Red |
| Key Advantages | Bright, water-soluble, pH-insensitive (pH 4-10).[1] | Bright, photostable, well-established performance.[2] | Emission in the far-red spectrum minimizes autofluorescence from biological samples. |
| Potential Considerations | Structurally and spectrally similar to Alexa Fluor 594.[1] | Often considered the gold standard, which may be reflected in cost. | Non-specific binding to monocytes and macrophages has been reported for Cy5 conjugates. |
Essential Control Experiments for Validating Labeling Specificity
To ensure that the fluorescence signal observed is due to the specific click reaction between this compound and the azide-modified target, a series of control experiments must be performed.
Negative Control: No Azide-Containing Biomolecule
This is the most critical control to assess the non-specific binding of the fluorescent alkyne probe.
Protocol:
-
Prepare two sets of samples: one with your azide-modified biomolecule of interest ("Experimental") and one without ("Negative Control"). For cellular experiments, this would be cells that have not been treated with the azide-modified metabolic precursor.
-
Fix and permeabilize the cells or prepare the biomolecules according to your standard protocol.
-
Perform the click reaction on both sets of samples using the complete reaction cocktail, including this compound, copper sulfate (B86663), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
Wash the samples extensively to remove any unbound probe.
-
Image the samples using fluorescence microscopy or analyze by flow cytometry using identical acquisition settings for both experimental and negative control groups.
Expected Outcome: The negative control sample should exhibit minimal to no fluorescence, while the experimental sample should show a clear fluorescent signal. Any signal observed in the negative control is indicative of non-specific binding of this compound.
Negative Control: No Copper Catalyst
The CuAAC reaction is dependent on the presence of a copper(I) catalyst. Omitting the copper from the reaction mixture is another essential negative control.
Protocol:
-
Prepare your azide-modified samples as you would for the experimental condition.
-
Prepare a "No Copper" click reaction cocktail that contains all components (this compound, ligand, and reducing agent) except for the copper sulfate .
-
Incubate the samples with the "No Copper" cocktail under the same conditions as your experimental samples.
-
Wash and image the samples as described previously.
Expected Outcome: In the absence of the copper catalyst, the click reaction should not proceed, resulting in no fluorescent labeling.
Positive Control: Known Azide-Containing Sample
A positive control confirms that the click reaction components are active and the labeling protocol is working as expected.
Protocol:
-
Use a sample that is known to contain a high abundance of azide (B81097) groups. This could be a commercially available azide-modified protein (e.g., Azide-BSA) or cells metabolically labeled with a high concentration of an azide-containing precursor.
-
Perform the click reaction with this compound on this positive control sample alongside your experimental samples.
-
Wash and image the samples.
Expected Outcome: The positive control should show a strong and robust fluorescent signal, confirming the efficacy of the labeling reaction.
Competition Control: Pre-incubation with an Unlabeled Alkyne
This control further validates the specificity of the azide-alkyne reaction. By pre-incubating the azide-modified sample with an excess of a non-fluorescent alkyne, the binding sites for the fluorescent alkyne should be blocked.
Protocol:
-
Prepare your azide-modified samples.
-
Incubate the samples with a 100-fold molar excess of a simple, unlabeled alkyne (e.g., 5-ethynyl-2'-deoxyuridine, EdU) for a period before adding the this compound-containing click reaction cocktail.
-
Proceed with the standard click reaction, washing, and imaging.
Expected Outcome: The fluorescence intensity in the competition control sample should be significantly reduced compared to the experimental sample, as the unlabeled alkyne will have occupied the available azide binding sites.
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
This protocol provides a general framework for labeling azide-modified biomolecules in fixed cells with this compound.
Materials:
-
Azide-modified cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (CuSO4) (stock solution in water)
-
Copper ligand (e.g., THPTA) (stock solution in water)
-
Reducing agent (e.g., Sodium Ascorbate) (freshly prepared stock solution in water)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes at room temperature.
-
Click Reaction Cocktail Preparation (Prepare immediately before use):
-
For a 100 µL reaction volume, mix the following in order:
-
PBS (to final volume)
-
This compound (final concentration 2-10 µM)
-
Copper(II) sulfate (final concentration 100 µM)
-
Copper ligand (e.g., THPTA) (final concentration 500 µM)
-
Sodium Ascorbate (final concentration 2.5 mM)
-
-
-
Click Reaction: Aspirate the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.
-
Washing: Wash cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope with appropriate filter sets for BP Fluor 594 (e.g., TRITC/Rhodamine filter set).
Data Presentation and Interpretation
Quantitative analysis of fluorescence intensity is crucial for objectively assessing labeling specificity.
Table 2: Quantifying Labeling Specificity
| Control Experiment | Expected Fluorescence Intensity (relative to Experimental) | Interpretation of Deviation from Expected Outcome |
| Experimental | 100% | Reference for specific labeling. |
| Negative Control (No Azide) | < 5% | Signal > 5% indicates significant non-specific binding of the alkyne probe. |
| Negative Control (No Copper) | < 1% | Any significant signal suggests copper-independent labeling or contamination. |
| Competition Control | < 20% | Higher signal suggests that the labeling is not solely dependent on the azide-alkyne reaction. |
| Positive Control | > 100% (or strong signal) | Low or no signal indicates a problem with the reaction components or protocol. |
Measuring Signal-to-Noise Ratio:
A key metric for evaluating the quality of fluorescent labeling is the signal-to-noise ratio (SNR). A higher SNR indicates a stronger specific signal relative to the background noise.
Calculation: SNR = (Mean intensity of specifically labeled region - Mean intensity of background region) / Standard deviation of the background intensity
Procedure for SNR Measurement:
-
Acquire images of your experimental and negative control samples using identical settings.
-
In your experimental image, define a region of interest (ROI) that encompasses the specifically labeled structures.
-
Define a background ROI in an area of the same image that does not contain specific labeling.
-
In your negative control image, define a similar background ROI.
-
Measure the mean and standard deviation of the pixel intensities within these ROIs using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the SNR for your experimental sample. A high SNR value (typically >3) is desirable.
References
Confirming Covalent Labeling with BP Fluor 594 Alkyne: A Comparative Guide
For researchers in drug development and molecular biology, confirming the successful covalent labeling of a target protein is a critical step. BP Fluor 594 Alkyne is a bright, red-fluorescent probe frequently used for this purpose, enabling the visualization of azide-containing biomolecules through a copper-catalyzed click reaction (CuAAC).[1][2] This guide provides a comparative overview of this compound against its spectral alternatives and details the experimental protocols necessary to confidently confirm covalent labeling.
Performance Comparison of Fluorescent Alkyne Probes
This compound is a robust choice for covalent labeling, offering high water solubility and pH insensitivity in a wide range (pH 4 to 10).[3] Its excitation and emission maxima are approximately 590 nm and 617 nm, respectively, making it compatible with common laser lines such as the 561 nm and 594 nm.[3][4][5] When selecting a fluorescent probe, key photophysical properties such as the extinction coefficient (a measure of light absorption) and quantum yield (the efficiency of fluorescence emission) are crucial considerations. Below is a comparison of this compound with other commercially available, spectrally similar alkyne dyes.
| Property | This compound | Alexa Fluor™ 594 Alkyne | DyLight™ 594 Alkyne | CF®594 Alkyne | AZDye™ 594 Alkyne |
| Excitation Max (nm) | 590[4][5] | 590[6][7] | 593[8] | 593[9] | 590[10] |
| Emission Max (nm) | 617[4][5] | 617[6] | 618 | 614[9] | 617[10] |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~92,000 - 96,000[4][5] | ~90,000 | 80,000[8] | 115,000[9] | 88,000[10] |
| Quantum Yield | Data not specified | Data not specified | Higher than Alexa Fluor 594[1][11] | High[9] | Data not specified |
| Key Features | Bright, water-soluble, pH-insensitive (4-10).[3] | Widely cited standard. | High fluorescence yield and photostability.[8][11] | Exceptionally bright and photostable.[9] | Structurally identical to Alexa Fluor® 594.[10] |
Note: Quantum yield is often context-dependent (e.g., when conjugated to a protein) and not always reported on manufacturer datasheets. DyLight™ 594 has been reported to have a quantum yield approximately 50% higher than Alexa Fluor™ 594 when conjugated to IgG.[1][11]
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound labels target molecules containing an azide (B81097) group through the highly specific and efficient "click chemistry" reaction, CuAAC. This reaction forms a stable, covalent triazole linkage between the alkyne-bearing dye and the azide-modified protein.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols for Confirming Covalent Labeling
Confirmation of covalent labeling is essential to ensure that the observed fluorescence is specific to the target protein. The two primary methods for confirmation are in-gel fluorescence scanning and mass spectrometry.
In-Gel Fluorescence Scanning (SDS-PAGE)
This method provides direct visual confirmation that the fluorescent signal co-migrates with the target protein on an SDS-PAGE gel.
Caption: Workflow for in-gel fluorescence confirmation of covalent labeling.
Detailed Protocol:
-
Protein Labeling: Perform the CuAAC click reaction by incubating the azide-modified protein lysate (e.g., 50 µg) with this compound (final concentration 10-100 µM), a copper(II) sulfate (B86663) source (final concentration 100 µM), a reducing agent like sodium ascorbate (B8700270) (final concentration 1 mM) to generate Cu(I) in situ, and a copper ligand such as THPTA (final concentration 1 mM).[12] Incubate for 1-2 hours at room temperature, protected from light.
-
Protein Precipitation: To remove unreacted dye, precipitate the protein using a methanol/chloroform procedure. This step is crucial for reducing background fluorescence.
-
Sample Preparation: Resuspend the protein pellet in 1X SDS-PAGE loading buffer. Crucially, do not boil the sample , as this can quench the fluorescence of many organic dyes.[13] A gentle heating at 50-60°C for 5-10 minutes is generally sufficient for denaturation.[13]
-
Electrophoresis: Run the samples on a standard polyacrylamide gel (e.g., 4-20% Tris-Glycine).
-
Fluorescence Imaging: Immediately after electrophoresis, wash the gel with water and visualize it using a fluorescence imager equipped with appropriate filters for BP Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm).[13] A fluorescent band should appear at the expected molecular weight of the target protein.
-
Total Protein Staining: After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue or a total protein stain like AzureRed to visualize all proteins.[14]
-
Analysis: Overlaying the fluorescence image with the total protein image will confirm that the signal from this compound corresponds directly to the protein band of interest.
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of covalent labeling by identifying the exact site of modification on the protein.[11][15] This "bottom-up" proteomics approach analyzes peptide fragments of the labeled protein.
Caption: Mass spectrometry workflow for identifying covalent labeling sites.
Detailed Protocol:
-
Sample Preparation: Start with the protein sample that has been covalently labeled with this compound, as described above. The sample should be purified to remove excess reagents.
-
Proteomic Digestion: The labeled protein is subjected to a standard "bottom-up" proteomics workflow.[11][15] This involves reduction of disulfide bonds, alkylation of cysteines, and finally, digestion into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and directly analyzed by a mass spectrometer.[16]
-
The instrument performs a full MS scan to measure the mass-to-charge ratio (m/z) of the intact peptides.
-
It then selects peptides for fragmentation (tandem MS or MS/MS) to determine their amino acid sequence.
-
-
Data Analysis: The MS/MS data is analyzed using specialized software. The key is to search for peptides that have a mass shift corresponding to the addition of the this compound moiety.[15] This confirms that the dye is covalently attached and allows for the identification of the specific amino acid that was modified with the azide handle.
By employing these comparative and experimental methodologies, researchers can confidently utilize this compound for robust and verifiable covalent labeling of their target biomolecules.
References
- 1. Photophysical properties of a new DyLight 594 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BP Fluor 594 Azide, 1872449-19-8 | BroadPharm [broadpharm.com]
- 4. BP Fluor 594 C5 Maleimide | BroadPharm [broadpharm.com]
- 5. BP Fluor 594 Cadaverine | BroadPharm [broadpharm.com]
- 6. Alexa Fluor 594 Alkyne CAS#: [amp.chemicalbook.com]
- 7. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 8. stressmarq.com [stressmarq.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Overlap Analysis: BP Fluor 594 Alkyne and Competing Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, meticulous dye selection is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of BP Fluor 594 Alkyne with other commonly used fluorescent dyes in a similar spectral range, focusing on the critical aspect of spectral overlap. Understanding and mitigating spectral overlap is essential for minimizing crosstalk between channels in multiplexing experiments, thereby ensuring data integrity.
Quantitative Spectral Properties
The selection of appropriate fluorescent dyes hinges on their individual spectral characteristics. The following table summarizes the key spectral properties of this compound and several alternative dyes, providing a quantitative basis for comparison.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 590[1][2][3][4][5][6][7][8][9] | 617[1][2][3][4][5][6][7][8][9] | 92,000[2][4][5] | Not specified |
| Alexa Fluor 594 | 590[10][11][12] | 617[11][12] | 73,000[12] | 0.66[12] |
| Texas Red | 589[13] | 615[13][14][15][16] | 85,000[13][15] | 0.93[15] |
| TAMRA | 555-557[17][18] | 578-583[17][18] | 84,000-90,000 | 0.1-0.5 |
| Cy3B | 559-560 | 571 | 121,000 | 0.68 |
Understanding and Mitigating Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another fluorophore in the same sample. This can lead to two primary issues:
-
Crosstalk (Bleed-through): The signal from one dye is detected in the channel designated for another dye.
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore.
Effective management of spectral overlap is crucial for the accuracy of multicolor fluorescence experiments.
Experimental Protocol for Assessing Spectral Overlap
This protocol outlines a general method for quantifying the spectral overlap between two fluorescent dyes using a fluorescence plate reader or spectrophotometer.
Objective: To determine the percentage of bleed-through from a donor dye (e.g., this compound) into the detection channel of an acceptor dye.
Materials:
-
This compound, conjugated to a relevant biomolecule (e.g., antibody, oligonucleotide).
-
Acceptor dye, conjugated to a relevant biomolecule.
-
Appropriate buffer (e.g., PBS).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with user-configurable excitation and emission wavelengths and filter sets.
Methodology:
-
Prepare Single-Dye Controls:
-
Prepare a dilution series for each fluorescently labeled biomolecule individually in the appropriate buffer.
-
Include a buffer-only blank control.
-
-
Determine Optimal Excitation and Emission Settings:
-
For each dye, perform a spectral scan to determine the precise excitation and emission maxima in your experimental buffer.
-
-
Measure Donor Dye Emission in Acceptor Channel (Bleed-through):
-
Excite the "donor" dye (this compound) at its maximum excitation wavelength.
-
Measure the fluorescence emission across a range of wavelengths that includes the emission maximum of the "acceptor" dye.
-
Specifically, measure the emission intensity at the wavelength corresponding to the peak emission of the acceptor dye, using the filter set intended for the acceptor dye.
-
-
Measure Acceptor Dye Emission:
-
Excite the acceptor dye at its maximum excitation wavelength.
-
Measure the fluorescence emission at its maximum emission wavelength using its designated filter set.
-
-
Calculate Percentage Bleed-through:
-
For a given concentration of the donor dye, the percentage bleed-through into the acceptor channel can be calculated as follows:
-
-
Data Analysis and Correction:
-
The calculated bleed-through percentage can be used to correct the data from multiplexed experiments by subtracting the contribution of the donor fluorescence from the signal in the acceptor channel.
-
Visualizing Experimental Concepts
To aid in the conceptual understanding of spectral overlap and the workflow for dye selection, the following diagrams are provided.
Caption: Conceptual diagram of spectral overlap between a donor and an acceptor dye.
Caption: Logical workflow for selecting compatible fluorescent dyes for multiplexing experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Guide To Selecting Fluorophores for ICC and IHC - FluoroFinder [fluorofinder.com]
- 3. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 4. ZEISS Microscopy Online Campus | Introduction to Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 7. youtube.com [youtube.com]
- 8. HOWTO: Compensate for bleedthrough — Cytoflow 1.3.0.post1 documentation [cytoflow.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. Multicolor plate reader fluorescence calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Choose Fluorochromes for Multicolor ICC/IF | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Calibration Protocol - Plate Reader Fluorescence Calibration with Fluorescein [protocols.io]
- 14. blog.addgene.org [blog.addgene.org]
- 15. PLATERO: A calibration protocol for plate reader green fluorescence measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
- 17. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
- 18. Calibration Protocol - Plate Reader Fluorescence Calibration [protocols.io]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of BP Fluor 594 Alkyne
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to stringent safety and disposal protocols for fluorescent dyes like BP Fluor 594 Alkyne is a critical aspect of this responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance to directly address your operational questions. By following these procedures, you can minimize risks and ensure compliance with safety regulations.
Core Safety and Handling Precautions
Before disposal, it is essential to handle this compound with care. Based on its Safety Data Sheet (SDS), this substance is classified as a flammable liquid.[1] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[1]
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists.[1] |
| Inhalation | Move to fresh air. If symptoms persist or in severe cases, seek medical attention.[1] |
| Ingestion | Wash out the mouth with large amounts of water for at least 15 minutes and seek immediate medical attention.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure workplace safety. The following procedures are based on general best practices for laboratory chemical waste and should be performed in accordance with your institution's specific hazardous waste disposal program and local regulations.
1. Waste Segregation and Collection:
Proper segregation of different waste streams is the foundational step in the disposal process.
-
Solid Waste (Non-Sharps):
-
Examples: Contaminated gloves, pipette tips, paper towels, and centrifuge tubes.
-
Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag. This container must be clearly labeled as "Hazardous Chemical Waste" and should specify "Contains this compound". Keep the container sealed when not in use.
-
-
Liquid Waste:
-
Examples: Unused solutions of this compound, reaction mixtures containing the dye, and the initial solvent rinses of contaminated glassware.
-
Procedure: Collect all liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled "Hazardous Chemical Waste" and list "this compound" and any other chemical constituents. Do not overfill the container. Keep it securely closed when not being filled.
-
-
Sharps Waste:
-
Examples: Contaminated needles, syringes, and glass Pasteur pipettes.
-
Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container. The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound". Once the sharps container is three-quarters full, seal it securely.
-
2. Decontamination of Glassware:
-
Procedure: Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the fluorescent dye.
-
Waste Collection: Collect the initial solvent rinse as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but it is imperative to confirm this with your institution's specific guidelines.
3. Final Disposal:
-
Procedure: Once your hazardous waste containers are full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Ensure all labeling is clear and accurate before collection.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Protocols for BP Fluor 594 Alkyne
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling fluorescent probes like BP Fluor 594 Alkyne. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risks. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side shields meeting ANSI Z87.1 standard.[3][4] A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.[3][4] | Protects eyes from dust particles of the solid compound and splashes of solutions. |
| Hand Protection | Disposable nitrile gloves. For handling chemicals of unknown toxicity, consider double gloving or using a more resistant glove type.[4] | Prevents skin contact with the chemical. Glove selection should be based on the solvent used to dissolve the dye. |
| Body Protection | A flame-resistant lab coat that is fully buttoned.[3][4] | Protects skin and clothing from spills. |
| Respiratory Protection | Handle the solid powder in a chemical fume hood to avoid inhalation of dust.[5] If a fume hood is not available, a NIOSH-approved respirator may be required. | Minimizes inhalation of potentially harmful airborne particles. |
| Footwear | Closed-toe shoes that cover the entire foot.[4] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended at -20°C for long-term storage.[5]
2. Preparation of Stock Solution:
-
All manipulations of the solid compound should be performed in a chemical fume hood.[5]
-
Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.
-
To prepare a stock solution, dissolve the solid in a suitable solvent such as water, DMSO, or DMF.[6][7]
3. Use in Experiments:
-
When diluting the stock solution, work in a well-ventilated area.
-
Avoid direct contact with the solution. Always wear appropriate PPE.
-
In case of accidental contact, immediately rinse the affected area with copious amounts of water.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure personnel safety and environmental protection.[8] Always consult and adhere to your institution's specific hazardous waste disposal procedures and local regulations.[5]
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, pipette tips, weigh boats) Collect in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[5][8] The container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound".[5] |
| Liquid Waste | (e.g., unused solutions, reaction mixtures) Collect in a compatible, leak-proof, and sealable liquid waste container.[8] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[8] Label the container as "Hazardous Chemical Waste" with the full chemical name and any solvents present.[8] |
| Sharps Waste | (e.g., contaminated needles, syringes, glass Pasteur pipettes) Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.[5] The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".[5] |
| Decontaminated Glassware | Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the dye.[5] Collect the initial rinsate as hazardous liquid waste.[5] Subsequent rinses with detergent and water can typically be disposed of down the drain, but confirm this with your institutional guidelines.[5] |
Hazardous chemical waste should never be poured down the drain.[9] All waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.[9] Once a waste container is full, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. BP Fluor 594 carboxylic acid | BroadPharm [broadpharm.com]
- 7. Alexa Fluor 594 Alkyne CAS#: [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
